Technical Documentation Center

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride
  • CAS: 1342261-72-6

Core Science & Biosynthesis

Foundational

Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in water vs organic solvents

An In-depth Technical Guide to the Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in Water vs. Organic Solvents Abstract The physicochemical properties of active pharmaceutical ingredients (APIs) and their interme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in Water vs. Organic Solvents

Abstract

The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are foundational to successful drug development and formulation. Among these, solubility is a critical parameter that dictates bioavailability, formulation strategies, and overall therapeutic efficacy.[1][] This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride (CAS: 226931-60-8), a versatile building block in medicinal chemistry.[3] We will dissect the molecule's structural attributes to predict its behavior in aqueous and organic media, present standardized protocols for empirical solubility determination, and discuss the implications of these properties for researchers in the pharmaceutical sciences.

Introduction

3-(prop-2-yn-1-yloxy)propan-1-amine is a bifunctional molecule featuring a terminal alkyne and a primary amine. The terminal alkyne makes it a valuable reagent for "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary amine allows for standard derivatization, such as amide bond formation.[4] Its derivatives have applications in the development of therapeutics for neurodegenerative disorders.[5]

In pharmaceutical applications, amines are frequently converted to their hydrochloride salts to enhance aqueous solubility and improve handling characteristics.[6][7] Understanding the solubility profile of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl is therefore essential for its effective use, whether in a reaction vessel or a formulation designed for preclinical trials. This guide bridges theoretical principles with practical, field-proven methodologies to provide a robust understanding of this compound's behavior.

Part 1: Theoretical Principles of Solubility

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a given solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[8][9]

Molecular Structure and Functional Group Analysis

The structure of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl contains distinct regions that contribute to its overall physicochemical profile.

cluster_molecule 3-(prop-2-yn-1-yloxy)propan-1-amine HCl C1 HC≡C- C2 -CH₂- A1 Hydrophobic (Non-Polar) C1->A1 O -O- C2->A1 C3 -CH₂- A2 Polar H-Bond Acceptor O->A2 C4 -CH₂- A3 Hydrophobic (Non-Polar) C3->A3 C5 -CH₂- C4->A3 N -NH₃⁺Cl⁻ C5->A3 A4 Ionic / Hydrophilic (Polar) N->A4

Caption: Functional group analysis of the target molecule.

  • Propargyl Group (HC≡C-CH₂-): This terminal alkyne and methylene group form a non-polar, hydrophobic region.

  • Ether Linkage (-O-): The ether oxygen is a polar functional group capable of acting as a hydrogen bond acceptor, contributing moderately to water solubility.[10]

  • Propyl Chain (-CH₂-CH₂-CH₂-): This flexible alkyl chain is non-polar and hydrophobic. An increase in the length of such hydrocarbon parts generally leads to decreased aqueous solubility.[11]

  • Ammonium Hydrochloride Group (-NH₃⁺Cl⁻): This is the most significant contributor to the molecule's aqueous solubility. The primary amine is basic and, in the presence of hydrochloric acid, becomes protonated to form an ammonium salt.[6] This ionic group can participate in strong ion-dipole interactions with water molecules, making it highly hydrophilic.[7]

The Critical Role of the Hydrochloride Salt

The conversion of the free base amine to its hydrochloride salt is a common strategy in pharmaceutical development to dramatically increase water solubility.[12] The free base is a neutral molecule with moderate polarity, but the salt exists as dissociated ions (R-NH₃⁺ and Cl⁻) in solution. Water, as a highly polar solvent, can effectively solvate these ions, leading to high solubility.

cluster_solid Solid State cluster_aqueous Aqueous Solution cluster_water Water Molecules Solid R-NH₃⁺Cl⁻ (Crystal Lattice) Ion1 R-NH₃⁺ (Solvated Cation) Solid->Ion1 Dissociation in Water Ion2 Cl⁻ (Solvated Anion) Solid->Ion2 Dissociation in Water H2O1 H₂O Ion1->H2O1 Ion-Dipole Interactions H2O2 H₂O Ion1->H2O2 Ion-Dipole Interactions H2O3 H₂O Ion2->H2O3 Ion-Dipole Interactions

Caption: Dissociation and solvation of the HCl salt in water.

Predicted Solubility Profile
  • Water: High solubility is expected due to the ionic hydrochloride salt form. The solubility of ionizable compounds is pH-dependent.[13] At acidic to neutral pH, the compound will exist predominantly in its protonated, soluble form. In basic conditions (pH > pKa of the amine), it will be deprotonated to the less soluble free base.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated. These solvents have high dielectric constants and can solvate ions. They can also hydrogen bond with the ether oxygen and the ammonium group. Lower aliphatic amines are generally soluble in alcohols.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is likely. These solvents can effectively solvate cations but are less effective at solvating anions (Cl⁻) compared to protic solvents. Propargylamine itself is reported to be soluble in DMSO and acetonitrile.[14]

  • Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Low solubility is expected. The high lattice energy of the salt is unlikely to be overcome by the weaker interactions with these less polar solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Very low to negligible solubility is predicted. Ionic compounds are generally insoluble in non-polar solvents as there are no favorable intermolecular interactions to overcome the solute-solute and solvent-solvent forces.[10][15]

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining accurate quantitative data. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[13][16] For higher throughput needs in early discovery, kinetic solubility assays are often employed.[17]

Protocol: Thermodynamic Equilibrium Solubility by Shake-Flask Method

This protocol is designed to measure the maximum concentration of a solute that can be dissolved in a solvent at equilibrium at a specified temperature.

Objective: To determine the thermodynamic solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in various solvents.

Materials:

  • 3-(prop-2-yn-1-yloxy)propan-1-amine HCl (solid)

  • Selected solvents (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile, Hexane)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF)

  • Validated analytical system (e.g., HPLC-UV or LC-MS/MS)

  • Analytical balance, volumetric flasks, and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solution: a. Add an excess amount of the solid compound (e.g., 2-5 mg) to a vial containing a known volume of the selected solvent (e.g., 1-2 mL).[18] The key is to ensure undissolved solid remains at the end of the experiment. b. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[16][19] Time to equilibrium should be assessed in preliminary experiments.[16]

  • Phase Separation: a. After incubation, remove the vials and visually confirm the presence of excess solid. b. Separate the undissolved solid from the saturated solution by centrifuging the vials at high speed (e.g., 15,000 rpm for 30 minutes).[20] c. Alternatively, or in addition, filter the supernatant using a chemically compatible syringe filter (e.g., 0.45 µm) to remove any remaining particulates.[21]

  • Sample Analysis: a. Carefully collect an aliquot of the clear supernatant. b. Immediately dilute the sample with a suitable mobile phase or solvent to prevent precipitation.[16] Record the dilution factor accurately. c. Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC-UV or LC-MS method against a standard calibration curve.[18]

  • Calculation of Solubility: a. Determine the concentration of the compound in the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. c. Express the final solubility in desired units (e.g., mg/mL or µM). Repeat the experiment at least in triplicate for each solvent.[16]

Start Start Step1 1. Add Excess Solid to Solvent in Vial Start->Step1 Step2 2. Equilibrate on Shaker (24-48h, 25°C) Step1->Step2 Step3 3. Centrifuge/Filter to Separate Solid Step2->Step3 Step4 4. Collect & Dilute Supernatant Step3->Step4 Step5 5. Quantify Concentration (HPLC/LC-MS) Step4->Step5 Step6 6. Calculate Solubility Step5->Step6 End End Step6->End

Caption: Experimental workflow for the shake-flask method.

Part 3: Data Presentation

For clarity and comparative analysis, solubility data should be presented in a structured format. The following table summarizes the predicted solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl based on the theoretical principles discussed earlier. Experimental determination is required to populate this table with quantitative values.

Table 1: Predicted Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)High Ionic salt form (R-NH₃⁺Cl⁻) allows for strong ion-dipole interactions with water.[15]
Polar Protic Methanol, EthanolHigh to Moderate Solvents can solvate ions and participate in hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerate Capable of dissolving polar and some ionic compounds.
Moderately Polar Dichloromethane (DCM)Low Insufficient polarity to overcome the crystal lattice energy of the salt.
Non-Polar Hexane, TolueneVery Low / Insoluble "Like dissolves like" principle; ionic salt is incompatible with non-polar media.[10]

Conclusion

The solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl is dominated by its ionic character. The presence of the ammonium hydrochloride group renders it highly soluble in water and other polar protic solvents, a crucial characteristic for many pharmaceutical applications. Conversely, its solubility is expected to be limited in solvents of low to moderate polarity and negligible in non-polar media. The theoretical predictions outlined in this guide provide a strong framework for solvent selection, but must be validated by robust experimental methods, such as the shake-flask protocol detailed herein. For researchers and drug development professionals, a thorough understanding and empirical quantification of this solubility profile are indispensable steps for leveraging this compound's full potential in synthesis and formulation.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from [Link]

  • PMC. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Retrieved from [Link]

  • PubMed. (2025, December 1). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, October 5). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • PMC. (2019, October 31). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • Scholars Research Library. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

  • Journal of the American Oil Chemists' Society. (n.d.). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Amines. Retrieved from [Link]

  • PMC. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]

  • GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]

  • Vaia. (n.d.). Question: Many drugs are sold as their hydrochloride salts. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). (prop-2-yn-1-yl)(propyl)amine hydrochloride. Retrieved from [Link]

  • Solubility of Things. (n.d.). Propylamine hydrochloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-(propan-2-yloxy)propan-1-amine hydrochloride-226931-60-8. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Advantages of Ether Linkages in Alkyne-Amine Crosslinkers

This guide serves as an in-depth technical resource for researchers and drug developers focusing on the structural and functional advantages of ether-based spacers in heterobifunctional alkyne-amine crosslinkers. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for researchers and drug developers focusing on the structural and functional advantages of ether-based spacers in heterobifunctional alkyne-amine crosslinkers.

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and lipid nanoparticles, the "linker" is no longer viewed as a passive spacer but as a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD).[1][2] While early-generation crosslinkers relied on hydrophobic alkyl chains or hydrolytically unstable ester bonds, modern bioconjugation has shifted toward ether-linked (PEGylated) architectures .

This guide analyzes why ether linkages—specifically within alkyne-amine crosslinking systems—provide superior hydrolytic stability, aqueous solubility, and thermodynamic flexibility compared to their ester or alkyl counterparts.

Part 1: Scientific Rationale & Mechanism

Chemical Stability: The Ether Advantage

The primary failure mode of ester-linked crosslinkers in vivo is premature hydrolysis by plasma esterases (e.g., carboxylesterases). This releases the toxic payload before it reaches the target tissue, leading to off-target toxicity and reduced therapeutic index.

  • Ether Linkage (C–O–C): Chemically inert to plasma esterases and stable across a broad pH range (pH 2–12). This ensures that the linker remains intact during systemic circulation.[3]

  • Ester Linkage (C=O–O–C): Susceptible to nucleophilic attack and enzymatic cleavage.

Mechanistic Insight: In lysosomal targeting (e.g., ADCs), the linker must survive the neutral pH of the blood but may need to degrade inside the cell. Ether linkages provide a "non-cleavable" backbone, forcing the cell to rely on specific protease-cleavable sites (like Val-Cit dipeptides) placed adjacent to the ether spacer, rather than the spacer itself degrading unpredictably.

Hydrophilicity & Thermodynamics (The "PEG Effect")

Alkyne-amine crosslinkers often utilize Polyethylene Glycol (PEG) units, which are repeating ether bonds.

  • Solubility Shielding: Many payloads (e.g., MMAE, PBD dimers) are highly hydrophobic. A hydrophobic alkyl linker exacerbates aggregation, triggering rapid clearance by the Reticuloendothelial System (RES). Ether/PEG linkers form a hydration shell, masking the payload's hydrophobicity.

  • Entropic Flexibility: In PROTACs, the linker must allow the E3 ligase and the Protein of Interest (POI) to fold into a ternary complex. The low rotational energy barrier of the ether oxygen bond (C–O–C bond angle ~110°) allows the linker to adopt multiple conformations, minimizing the entropic penalty of binding.

Data Comparison: Ether vs. Ester/Alkyl

The following table summarizes the physicochemical differences impacting bioconjugation.

FeatureEther Linkage (PEG)Ester LinkageAlkyl Chain (Hydrophobic)
Plasma Stability High (Resistant to esterases)Low (Susceptible to hydrolysis)High
Water Solubility High (Hydrophilic)ModerateLow (Lipophilic)
Aggregation Risk Low (Hydration shell)ModerateHigh (Promotes aggregation)
Immunogenicity Low (Non-immunogenic)LowModerate (Can act as hapten)
Flexibility High (Free rotation)Moderate (Planar resonance)Low to Moderate
Primary Use Case ADCs, PROTACs, LNP lipidsProdrugs (cleavable)Simple chemical spacers

Part 2: Visualization of Mechanisms

Diagram 1: Stability & Clearance Pathways

This diagram illustrates the fate of Ether vs. Ester linkers in systemic circulation.

LinkerStability ADC Antibody-Drug Conjugate Plasma Systemic Circulation (Plasma Esterases) ADC->Plasma EtherLinker Ether-Linked (PEG) Crosslinker Plasma->EtherLinker Stable EsterLinker Ester-Linked Crosslinker Plasma->EsterLinker Unstable Tumor Tumor Tissue (Target Site) EtherLinker->Tumor Intact Delivery Lysosome Lysosomal Degradation (Payload Release) Tumor->Lysosome Internalization Premature Premature Hydrolysis EsterLinker->Premature Enzymatic Attack Toxicity Systemic Toxicity (Off-Target) Premature->Toxicity Free Payload

Caption: Comparative fate of Ether vs. Ester linkers. Ether linkages resist plasma hydrolysis, ensuring payload delivery to the tumor, whereas esters risk premature release.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Synthesis of an ADC Mimic using Alkyne-PEG-NHS

Objective: Conjugate a protein (Antibody mimic) with a payload using a heterobifunctional Ether-linked crosslinker (NHS-PEG4-Alkyne) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • Protein: BSA or IgG (10 mg/mL in PBS, pH 7.4).

  • Crosslinker: NHS-PEG4-Alkyne (Ether backbone).

  • Payload: Azide-Fluorophore (e.g., Cy5-Azide).

  • Catalyst: CuSO4 / THPTA ligand / Sodium Ascorbate.

Workflow Phase 1: Amine Functionalization (NHS Ester Reaction)
  • Buffer Exchange: Ensure protein is in non-amine buffer (PBS or HEPES, pH 7.2–8.0). Do not use Tris.

  • Activation: Dissolve NHS-PEG4-Alkyne in dry DMSO (10 mM stock).

  • Conjugation: Add 10–20 molar excess of crosslinker to the protein solution.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C overnight.

  • Validation Step (Self-Check):

    • Why? To ensure the linker is attached before adding the payload.

    • Method: Remove excess linker via Desalting Column (Zeba Spin or PD-10). Measure absorbance at 280nm. If using a UV-traceable linker, check the secondary absorbance peak.

Workflow Phase 2: Click Chemistry (Alkyne-Azide Ligation)
  • Reaction Mix: To the Alkyne-functionalized protein, add:

    • Azide-Payload (2–5 molar excess relative to alkyne).

    • CuSO4/THPTA premix (Final: 100 µM Cu, 500 µM THPTA).

    • Sodium Ascorbate (Final: 2.5 mM).

  • Incubation: Incubate for 1 hour at RT in the dark.

  • Quenching: Add EDTA (10 mM) to chelate copper and stop the reaction.

  • Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove free payload.

Workflow Phase 3: Final Validation
  • Degree of Labeling (DOL): Calculate the ratio of Payload (Fluorophore Absorbance) to Protein (A280).

  • Aggregation Check: Run SEC-HPLC. A single sharp peak indicates the ether linker successfully prevented aggregation. A broad shoulder indicates hydrophobicity-induced aggregation (common with alkyl linkers).

Diagram 2: Bioconjugation Workflow

Workflow Start Protein (Amine-Rich) Step1 Add NHS-PEG-Alkyne (Ether Linker) Start->Step1 pH 7.4 Intermediate Alkyne-Functionalized Protein Step1->Intermediate Amine Coupling Step2 Add Azide-Payload + Cu/THPTA Intermediate->Step2 Click Reaction Final Stable Ether-Linked Conjugate Step2->Final Covalent Triazole Bond

Caption: Step-by-step conjugation workflow utilizing an ether-based alkyne-amine crosslinker.

References

  • Brainly. (2023).[4][5] Chemical stability of ether linkages vs ester linkages. Retrieved from

  • BOC Sciences. (2023). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. Retrieved from

  • BenchChem. (2025).[1][2][6][7] The Strategic Imperative of PEG Linkers in PROTAC and ADC Development. Retrieved from

  • National Institutes of Health (PMC). (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from

  • BroadPharm. (2022).[8] What are PROTAC Linkers? Retrieved from

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from

Sources

Foundational

Technical Comparison: Propargylamine vs. 3-(prop-2-yn-1-yloxy)propan-1-amine

A Guide to Alkyne-Amine Building Blocks in MedChem and Bioconjugation Executive Summary This guide analyzes the structural, physicochemical, and functional differences between Propargylamine (a rigid, minimal scaffold) a...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Alkyne-Amine Building Blocks in MedChem and Bioconjugation

Executive Summary

This guide analyzes the structural, physicochemical, and functional differences between Propargylamine (a rigid, minimal scaffold) and 3-(prop-2-yn-1-yloxy)propan-1-amine (a flexible, ether-containing linker). While both possess identical functional termini—a primary amine for conjugation and a terminal alkyne for bioorthogonal "click" chemistry—their applications diverge significantly based on steric requirements, aqueous solubility, and linker geometry.

  • Propargylamine is the reagent of choice for fragment-based drug discovery (FBDD) and constructing rigid pharmacophores (e.g., MAO-B inhibitors).

  • 3-(prop-2-yn-1-yloxy)propan-1-amine (often categorized as an Alkyne-Linker-Amine) is the superior choice for bioconjugation (ADCs, PROTACs) where spatial separation and hydrophilicity are required to preserve biological activity.

Physicochemical Profile & Structural Analysis

The fundamental difference lies in the "spacer" between the reactive termini. Propargylamine connects functional groups through a single methylene carbon, creating a rigid, electron-deficient environment. The ether derivative introduces a 4-atom spacer with a heteroatom, altering pKa and flexibility.

Table 1: Comparative Physicochemical Data
FeaturePropargylamine3-(prop-2-yn-1-yloxy)propan-1-amine
Structure


Molecular Weight 55.08 g/mol 113.16 g/mol
Spacer Length ~2.5 Å (1 atom)~7.2 Å (5 atoms + ether oxygen)
LogP (Hydrophobicity) -0.4 (Hydrophilic but rigid)~0.2 (Amphiphilic, ether adds solubility)
Amine pKa (Approx) 8.29.8 – 10.1
Boiling Point 83 °C>200 °C (predicted/salt form usually solid)
Primary Role Pharmacophore BuilderBioconjugation Linker
Structural Visualization (DOT)

The following diagram contrasts the rigid connectivity of propargylamine with the flexible ether bridge of the linker derivative.

structure_comparison cluster_0 Propargylamine (Rigid Scaffold) cluster_1 3-(prop-2-yn-1-yloxy)propan-1-amine (Flexible Linker) PA Alkyne -- [CH2] -- Amine Linker Alkyne -- [CH2-O-CH2-CH2-CH2] -- Amine PA->Linker  Spacer Insertion  (+58 Da, +4.7 Å)

Figure 1: Structural expansion from the minimal propargylamine to the ether-linked spacer.

Reactivity Profile & Mechanistic Implications[1][4][5]

Amine Nucleophilicity & pKa Effects

The reactivity of the primary amine is heavily influenced by the proximity of the electron-withdrawing alkyne group.

  • Propargylamine (

    
    ):  The alkyne group is 
    
    
    
    to the amine. The inductive electron-withdrawing effect (
    
    
    ) lowers the
    
    
    of the ammonium species.
    • Consequence: At physiological pH (7.4), a higher fraction of propargylamine exists as the free base (

      
      ) compared to typical alkyl amines. It reacts rapidly with electrophiles (NHS esters, isothiocyanates) even at neutral pH.
      
  • Ether Linker (

    
    ):  The amine is separated from the alkyne and ether oxygen by a propyl chain. It behaves like a standard aliphatic amine.
    
    • Consequence: At pH 7.4, it is predominantly protonated (

      
      ). Efficient conjugation with NHS esters requires a buffer pH of 8.3–8.5 to generate the nucleophilic free amine.
      
Click Chemistry Kinetics (CuAAC)

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), steric access to the alkyne is critical.

  • Propargylamine: When conjugated to a bulky protein or surface, the alkyne is buried close to the surface. This can sterically hinder the copper catalyst or the incoming azide, leading to incomplete conversion or the need for high catalyst loading.

  • Ether Linker: The propyl-ether-propyl chain acts as a "standoff," projecting the alkyne away from the bulk surface. The ether oxygen also coordinates weakly with solvent water, preventing hydrophobic collapse of the linker against the protein surface, ensuring the alkyne remains accessible.

Application Contexts: When to Use Which?

Decision Logic for Selection

selection_logic Start Select Alkyne-Amine Reagent Q1 Is the final conjugate a small molecule drug (<500 Da)? Start->Q1 Propargyl USE: Propargylamine (Minimizes MW, Rigid) Q1->Propargyl Yes (e.g. MAO Inhibitors) Q2 Is water solubility/flexibility critical? Q1->Q2 No Branch1 Yes Branch2 No (Protein, Nanoparticle, Surface) Q2->Propargyl No (Cost sensitive, simple labeling) Ether USE: Ether Linker (Reduces Sterics, Increases Solubility) Q2->Ether Yes (ADCs, PROTACs)

Figure 2: Decision matrix for reagent selection based on molecular weight and solubility requirements.

Specific Use Cases
  • Medicinal Chemistry (Propargylamine):

    • Used to synthesize Rasagiline and Selegiline analogs.

    • The alkyne is an integral part of the pharmacophore (suicide inhibition of MAO enzymes).

    • Requirement: Minimal structural footprint.[1] The ether linker would introduce unnecessary bulk and rotatable bonds, likely destroying binding affinity.

  • Bioconjugation & Proteomics (Ether Linker):

    • Used in Activity-Based Protein Profiling (ABPP) probes.

    • Scenario: You are labeling a lysine on an antibody with a "click" handle.[2]

    • Why Ether Linker? If you use propargylamine, the resulting triazole forms directly on the lysine surface, potentially altering the antibody's tertiary structure or causing precipitation. The ether linker provides a "buffer zone," preserving protein solubility and allowing the subsequent fluorophore/drug to bind without steric clash.

Experimental Protocols

Protocol A: NHS-Ester Conjugation (Amine Labeling)

Optimized for the pKa difference.

Materials:

  • Target Protein/Peptide (10 mg/mL in PBS).

  • Reagent A: Propargylamine (dissolved in DMSO).

  • Reagent B: 3-(prop-2-yn-1-yloxy)propan-1-amine (dissolved in DMSO).

  • NHS-Ester derivative of interest.[2][3][4][5]

Step-by-Step:

  • Buffer Selection:

    • For Propargylamine : Use PBS pH 7.4. (Due to lower pKa, it reacts efficiently at neutral pH).

    • For Ether Linker : Adjust reaction buffer to 0.1 M NaHCO3, pH 8.5 . (Higher pH required to deprotonate the amine).

  • Stoichiometry: Add 1.2 – 1.5 molar equivalents of the Alkyne-Amine to the NHS-ester.

  • Incubation:

    • Propargylamine: 1 hour at RT.

    • Ether Linker: 2–4 hours at RT (slower kinetics due to higher pKa/protonation state equilibrium).

  • Purification: Remove excess amine via size exclusion (for proteins) or HPLC (for small molecules).

Protocol B: CuAAC Click Reaction (Surface/Protein)

Demonstrating the steric advantage of the Ether Linker.

Workflow:

  • Preparation: Functionalize surface/protein with the Alkyne-Amine (from Protocol A).

  • Catalyst Mix: Prepare fresh Cu(I) solution.

    • Mix:

      
       (1 mM) + THPTA Ligand (5 mM) + Sodium Ascorbate (10 mM).
      
    • Note: THPTA is crucial to protect proteins from oxidation.

  • Reaction: Add Azide-Fluorophore (20 µM).

  • Timeline:

    • Ether Linker samples: Reaction typically reaches plateau in 30–60 mins .

    • Propargylamine samples: May require 2–4 hours or elevated temperature (37 °C) due to steric hindrance at the interface.

References

  • Lauder, K., et al. (2017).[6] "Synthesis and Reactivity of Propargylamines in Organic Chemistry." Chemical Reviews, 117(24), 14091–14200.[6] Link[6]

  • Sletten, E. M., & Bertozzi, C. R. (2009). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • BroadPharm. "Linker Technology: PEG and Ether Linkers in ADC Design." BroadPharm Technical Notes. Link

  • Bolea, I., et al. (2011). "Synthesis and biological evaluation of propargylamine-derived multitarget-directed ligands." Journal of Medicinal Chemistry, 54(23), 8251-8270. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for pKa and NHS chemistry protocols).

Sources

Exploratory

Role of 3-(prop-2-yn-1-yloxy)propan-1-amine in bioorthogonal chemistry

Title: The Strategic Role of 3-(Prop-2-yn-1-yloxy)propan-1-amine in Bioorthogonal Chemistry Subtitle: A Technical Guide to Heterobifunctional Linker Design, Causality, and Protocol Validation Executive Summary Bioorthogo...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Strategic Role of 3-(Prop-2-yn-1-yloxy)propan-1-amine in Bioorthogonal Chemistry Subtitle: A Technical Guide to Heterobifunctional Linker Design, Causality, and Protocol Validation

Executive Summary

Bioorthogonal chemistry has fundamentally transformed molecular biology, allowing researchers to track, isolate, and manipulate biomolecules in complex biological systems without interfering with native biochemical processes[1]. At the heart of these methodologies are heterobifunctional linkers—molecular bridges that install reactive handles onto target molecules. Among these, 3-(prop-2-yn-1-yloxy)propan-1-amine (often referred to as alkyne-PEG1-amine) occupies a privileged space in modern bioconjugation and drug development[2].

Structural Anatomy and Mechanistic Causality

Why choose 3-(prop-2-yn-1-yloxy)propan-1-amine over a simple propargylamine or a long-chain PEG-alkyne? The answer lies in the precise control of steric bulk and hydrophilicity.

  • The Primary Amine: Acts as a potent nucleophile, enabling stable amide bond formation with carboxylic acids via EDC/NHS activation, or secondary amines via reductive amination[2].

  • The Ether Linkage (PEG1-like spacer): Unlike purely aliphatic linkers (e.g., 5-hexyn-1-amine), the incorporated oxygen atom introduces a localized dipole, enhancing aqueous solubility. This prevents the aggregation of labeled proteins and maintains the pharmacokinetic profile of small-molecule drugs.

  • The Terminal Alkyne: Provides a bioorthogonal handle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), an archetypal "click" reaction[1]. The short spacer ensures the alkyne is accessible to the copper catalyst and azide probe without adding excessive hydrodynamic radius to the target.

Comparative Linker Profiling

To contextualize the utility of 3-(prop-2-yn-1-yloxy)propan-1-amine, we must compare it against other standard alkyne-amine linkers.

Linker NameSpacer TypeApprox. Length (Å)HydrophilicityOptimal Use Case
Propargylamine None (Aliphatic)~3.0LowMinimal footprint; prone to steric hindrance in folded proteins.
3-(prop-2-yn-1-yloxy)propan-1-amine Ether (PEG1-like)~7.5ModerateBalance of solubility and minimal bulk; ideal for PROTACs and protein tagging.
Alkyne-PEG4-amine PEG4~16.0HighSurface immobilization; overcoming deep steric pockets in large complexes.

Workflow and Pathway Visualization

Workflow A Target Molecule (Carboxyl-bearing) C EDC/NHS Coupling (Amidation, pH 6.0) A->C B 3-(prop-2-yn-1-yloxy)propan-1-amine (Amine-Alkyne Linker) B->C D Alkyne-Tagged Target (Bioorthogonal Handle) C->D Purification F CuAAC Click Reaction (Cu(I), Ascorbate, THPTA) D->F E Azide-Functionalized Probe (Fluorophore/Biotin) E->F G Stable Triazole Conjugate (Final Product) F->G Validation

Two-step bioorthogonal conjugation workflow utilizing 3-(prop-2-yn-1-yloxy)propan-1-amine.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. We detail the two-phase conjugation of 3-(prop-2-yn-1-yloxy)propan-1-amine to a target molecule, followed by fluorescent labeling[2].

Phase 1: Amidation (Installation of the Alkyne Handle)

Objective: Covalently attach the linker to carboxylate groups on a target molecule. Step-by-Step:

  • Buffer Exchange: Dissolve the target molecule (1-5 mg/mL) in 0.1 M MES buffer, pH 6.0.

    • Causality: EDC is highly dependent on the protonation state; pH 6.0 is the optimal kinetic sweet spot for forming the active O-acylisourea intermediate.

  • Activation: Add a 10-fold molar excess of EDC·HCl and a 25-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.

    • Causality: Sulfo-NHS converts the unstable O-acylisourea into a semi-stable amine-reactive Sulfo-NHS ester, preventing rapid hydrolysis in aqueous media.

  • Coupling: Add a 50-fold molar excess of 3-(prop-2-yn-1-yloxy)propan-1-amine. Adjust pH to 7.5 using 1 M Sodium Bicarbonate. Incubate for 2 hours.

    • Causality: The primary amine of the linker is protonated at pH 6.0. Raising the pH to 7.5 deprotonates the amine, restoring its nucleophilicity for the substitution reaction.

  • Purification & Validation: Remove unreacted linker using a size-exclusion spin column.

    • Self-Validation: Analyze the pre- and post-conjugation target via MALDI-TOF MS. A mass shift of approximately +95 Da per linker attached confirms successful functionalization.

Phase 2: CuAAC Click Reaction

Objective: React the alkyne-tagged target with an azide-functionalized fluorophore (e.g., FAM-azide)[2].

Mechanism N1 Terminal Alkyne N3 Copper(I) Acetylide Complex N1->N3 + Cu(I) N2 Cu(I) Catalyst N2->N3 N5 Cu-Metallacycle Intermediate N3->N5 + Azide N4 Organic Azide N4->N5 N6 1,4-Substituted 1,2,3-Triazole N5->N6 - Cu(I)

Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Step-by-Step:

  • Catalyst Pre-mix: In a separate tube, mix 1 mM CuSO₄ with 5 mM THPTA ligand.

    • Causality: THPTA coordinates Cu(I), protecting the biomolecule from reactive oxygen species (ROS) generated by free copper, which would otherwise cause degradation[1].

  • Reaction Assembly: To the alkyne-tagged target, add 5 equivalents of the azide probe.

  • Initiation: Add the Cu/THPTA pre-mix, followed immediately by 5 mM Sodium Ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ.

  • Incubation & Validation: Incubate for 1 hour at room temperature in the dark.

    • Self-Validation: Run the product on an SDS-PAGE gel or HPLC. Visualize under UV/fluorescence before any secondary staining. A fluorescent band/peak definitively validates the entire two-step bioorthogonal system[2].

References[2] Kuttiyatveetil, J. R. A., Soufari, H., Dasovich, M., Uribe, I. R., Mirhasan, M., Cheng, S.-J., Leung, A. K. L., & Pascal, J. M. (2022). "Crystal structures and functional analysis of the ZnF5-WWE1-WWE2 region of PARP13/ZAP define a distinctive mode of engaging poly(ADP-ribose)." Cell Reports, 41(4), 111529. URL:https://doi.org/10.1016/j.celrep.2022.111529[1] Hein, C. D., Liu, X.-M., & Wang, D. (2008). "Click chemistry, a powerful tool for pharmaceutical sciences." Pharmaceutical Research, 25(10), 2216-2230. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562613/

Sources

Foundational

Strategic Hydrophilicity: The Physicochemical Advantage of 3-(prop-2-yn-1-yloxy)propan-1-amine in Bifunctional Linker Design

Executive Summary In the architecture of heterobifunctional molecules—specifically PROTACs, Antibody-Drug Conjugates (ADCs), and molecular glues—the linker is often erroneously viewed as a passive connector.[1] Experienc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of heterobifunctional molecules—specifically PROTACs, Antibody-Drug Conjugates (ADCs), and molecular glues—the linker is often erroneously viewed as a passive connector.[1] Experienced medicinal chemists recognize it as a critical determinant of physicochemical properties (PCP), metabolic stability, and ternary complex cooperativity.

This technical guide analyzes 3-(prop-2-yn-1-yloxy)propan-1-amine (CAS: 1099527-91-9), a "hybrid" linker motif. By inserting a single ether oxygen into a propargyl-propyl scaffold, this molecule occupies a strategic "Goldilocks" zone: it mitigates the lipophilicity of pure alkyl chains without incurring the high entropic penalties or oxidative liabilities associated with extended polyethylene glycol (PEG) systems.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Anatomy

The molecule 3-(prop-2-yn-1-yloxy)propan-1-amine comprises three distinct functional domains, each serving a specific role in conjugation and solubility modulation.

  • The Warhead (Alkyne): A terminal alkyne handle for bioorthogonal Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • The Solvator (Ether Oxygen): A strategic bioisosteric replacement of a methylene (-CH₂-) group. This single atom acts as a hydrogen bond acceptor (HBA), anchoring water molecules to the linker spine.

  • The Spacer (Propyl-Amine): A C3 alkyl chain terminating in a primary amine, providing nucleophilic reactivity for amide coupling or reductive amination.

Visualization of Chemical Space

The following diagram illustrates the structural divergence between the topic molecule, its hydrophobic alkyl equivalent, and a hydrophilic PEG analog.

LinkerComparison cluster_0 Physicochemical Spectrum Alkyl Alkyl Control (Hept-6-yn-1-amine) LogP: ~1.8 Hydrophobic Hybrid Topic Molecule (3-(prop-2-yn-1-yloxy)propan-1-amine) LogP: ~0.2 Balanced Alkyl->Hybrid O-insertion +Solubility -Lipophilicity PEG PEG Analog (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-amine) LogP: <-1.0 Hydrophilic Hybrid->PEG Chain Extension +Polarity +Entropic Penalty

Figure 1: Comparative chemical space analysis showing the transition from hydrophobic alkyl chains to hydrophilic PEG systems.

Part 2: Hydrophilicity & Solubility Analysis[2]

The "Oxygen Effect" on LogP

The substitution of a methylene unit (-CH₂-) with an ether oxygen (-O-) is a classic medicinal chemistry tactic to lower LogP (partition coefficient). However, the magnitude of this shift is context-dependent.

Table 1: Comparative Physicochemical Metrics

PropertyAlkyl Linker (Hept-6-yn-1-amine)Topic Molecule (Ether Hybrid) PEG-2 Analog
Molecular Weight ~111.2 g/mol 113.16 g/mol ~143.19 g/mol
cLogP (Predicted) 1.5 – 1.90.1 – 0.5 -0.8 – -1.2
H-Bond Acceptors 1 (Amine)2 (Amine + Ether) 3
TPSA (Ų) ~26 Ų~35 Ų ~45 Ų
Water Solubility Low (< 1 mg/mL)*High (> 50 mg/mL) Very High
Membrane Permeability High (Passive Diffusion)Moderate-High Low-Moderate

Note: Solubility of alkyl amines improves at acidic pH due to protonation, but neutral species solubility is the limiting factor for passive diffusion.

Mechanism of Solubility Enhancement

Unlike alkyl chains, which disrupt the hydrogen-bonding network of water (hydrophobic effect), the ether oxygen in 3-(prop-2-yn-1-yloxy)propan-1-amine participates in the solvent network.

  • Solvation Shell: The ether oxygen possesses two lone pairs, capable of accepting hydrogen bonds from water molecules.

  • Reduced Lipophilicity: The removal of a -CH₂- group reduces the volume of the non-polar surface area.

  • Conformational Bias: The C-O-C bond angle (~110°) and the gauche effect (preference for gauche conformation in O-C-C units) induce a specific curvature that can be beneficial for fitting into binding pockets, unlike the extended "zig-zag" of pure alkyls.

Part 3: Applications in Drug Discovery[1][3]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the "reach" and the "flexibility" required to form a ternary complex (Target-PROTAC-E3 Ligase).[2][3]

  • Problem with PEGs: Long PEG chains often suffer from high conformational entropy. Upon binding, the "freezing" of these degrees of freedom results in an entropic penalty (

    
    ), weakening binding affinity.
    
  • Problem with Alkyls: Pure alkyl chains are rigid and hydrophobic, often leading to poor aqueous solubility of the final PROTAC and non-specific binding to plasma proteins.[1][2]

  • The Hybrid Advantage: 3-(prop-2-yn-1-yloxy)propan-1-amine offers a shorter, defined length (approx 7-9 atoms) with sufficient polarity to remain soluble but enough rigidity to minimize entropic costs.

Click Chemistry Utility

The terminal alkyne is a "dormant" warhead. It is stable under physiological conditions but reacts rapidly with azides in the presence of Cu(I). This makes the molecule ideal for:

  • Fragment-Based Drug Discovery (FBDD): Linking low-affinity fragments.

  • Activity-Based Protein Profiling (ABPP): Creating probes that can be enriched after cell lysis.

Part 4: Experimental Protocols

Protocol: Evaluation of Linker Hydrophilicity (LogD Determination)

Objective: To experimentally determine the distribution coefficient (LogD) at physiological pH (7.4).

Materials:

  • Test Compound: 3-(prop-2-yn-1-yloxy)propan-1-amine.[4]

  • Solvents: 1-Octanol (HPLC grade), Phosphate Buffered Saline (PBS) pH 7.4.

  • Internal Standard: Caffeine (known LogP -0.07).

Workflow:

  • Saturation: Pre-saturate 1-octanol with PBS and PBS with 1-octanol for 24 hours to ensure equilibrium.

  • Preparation: Dissolve 1 mg of the amine in 1 mL of pre-saturated PBS (aqueous phase).

  • Partitioning: Add 1 mL of pre-saturated 1-octanol. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 x g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

    • Note: Derivatization (e.g., with benzoyl chloride) may be required for UV detection if the molecule lacks a chromophore.

Protocol: "Click" Conjugation to Azide-Functionalized Ligand

Objective: Conjugate the linker to a ligand (e.g., Thalidomide-Azide) via CuAAC.

ClickProtocol Start Start: Azide-Ligand + Alkyne-Linker Solvent Dissolve in tBuOH/H2O (1:1) Conc: 0.1 M Start->Solvent Catalyst Add CuSO4 (10 mol%) Add NaAscorbate (20 mol%) Solvent->Catalyst Reaction Stir at RT 4-16 Hours (Monitor LC-MS) Catalyst->Reaction Workup Extraction (DCM) Wash w/ EDTA (Remove Cu) Reaction->Workup Purification Prep-HPLC Isolate Triazole Product Workup->Purification

Figure 2: Standard CuAAC "Click" chemistry workflow for linker conjugation.

Critical Step: The amine group on the linker can chelate copper, potentially stalling the reaction.

  • Expert Tip: If the reaction is sluggish, add a chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) catalytic species from the linker's amine.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • EPA CompTox. Physicochemical Properties of Ether-Amine Derivatives. Retrieved from [Link]

Sources

Exploratory

Basic reaction mechanisms for alkyne-amine heterobifunctional linkers

An In-depth Technical Guide to the Core Reaction Mechanisms of Alkyne-Amine Heterobifunctional Linkers Introduction: The Power of Orthogonal Chemistry In the intricate fields of drug development, molecular diagnostics, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Reaction Mechanisms of Alkyne-Amine Heterobifunctional Linkers

Introduction: The Power of Orthogonal Chemistry

In the intricate fields of drug development, molecular diagnostics, and materials science, the ability to selectively and efficiently connect different molecular entities is paramount. Heterobifunctional linkers are the molecular architects of these connections, possessing two distinct reactive groups that can be addressed independently. Among these, alkyne-amine linkers have emerged as exceptionally versatile tools.[1][2] Their power lies in the principle of orthogonality : the alkyne and amine functionalities exhibit mutually exclusive reactivity, allowing for controlled, stepwise conjugation of different molecules to a central scaffold.[1][2][3]

This guide provides a deep dive into the fundamental reaction mechanisms governing the alkyne and amine ends of these linkers. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical protocols that empower researchers to build complex, functional molecular constructs. This knowledge is critical for designing sophisticated systems such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.[4][5][6]

Part 1: The Alkyne Terminus - Gateway to "Click" Chemistry and Beyond

The terminal alkyne group is a cornerstone of modern bioconjugation, primarily due to its participation in a class of reactions popularly known as "click chemistry." These reactions are prized for their high yields, stereospecificity, and compatibility with a wide range of functional groups and solvents, including water.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide. While the uncatalyzed thermal reaction requires high temperatures and yields a mixture of products, the introduction of a copper(I) catalyst dramatically accelerates the reaction and makes it highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[7][8]

Mechanism Deep Dive:

The catalytic cycle begins with the formation of a copper(I) acetylide intermediate.[7] This species then coordinates with the azide. A key step involves the amine ligand, which not only stabilizes the copper(I) oxidation state but also facilitates the coordination of the azide to the copper center.[7] This organized molecular assembly then proceeds through a cycloaddition to form a six-membered copper-containing intermediate, which subsequently collapses to the stable triazole ring, regenerating the catalyst for the next cycle.

  • Causality Behind Experimental Choices:

    • Catalyst Source: While Cu(I) is the active catalyst, it is readily oxidized. Therefore, experimental setups typically generate Cu(I) in situ by reducing a more stable Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate.[9][10]

    • Ligand Stabilization: The Cu(I) catalyst is often stabilized by a chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA). These ligands prevent copper oxidation, increase catalyst solubility, and protect sensitive biomolecules from damage by reactive oxygen species.[8][9][11]

    • Solvent: The reaction is remarkably versatile and works well in aqueous buffers, making it ideal for bioconjugation.[9]

Mandatory Visualization: CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_cycle Cu(I) Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide + Terminal Alkyne - H+ Coordination Azide Coordination Complex Cu_Acetylide->Coordination + Azide Triazolide Copper Triazolide Intermediate Coordination->Triazolide Cycloaddition Triazolide->Cu_I Protonolysis (Releases Triazole Product) Product 1,4-Triazole Product Triazolide->Product Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Azide->Coordination

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: General CuAAC Bioconjugation [9][10][12]

  • Prepare Stock Solutions:

    • Biomolecule-Alkyne: Prepare a solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM.[9]

    • Azide-Molecule: Dissolve the azide-containing molecule in a compatible solvent like DMSO or water.

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[9]

    • Ligand (e.g., THPTA): 50 mM in deionized water.[9]

    • Sodium Ascorbate: Freshly prepare a 100 mM solution in deionized water.[9]

  • Reaction Setup (500 µL Example):

    • In a microcentrifuge tube, combine the reagents in the following order:

      • Biomolecule-Alkyne solution and buffer to a volume of 432.5 µL.

      • 10 µL of the Azide-Molecule stock (aim for a 2-5 fold molar excess).[9]

      • Prepare a premix of 2.5 µL CuSO₄ stock and 5.0 µL ligand stock (forms a 1:2 Cu:Ligand ratio). Add this to the reaction tube.[9][12]

      • Add 25 µL of freshly prepared sodium ascorbate stock to initiate the reaction.[12]

  • Incubation:

    • Gently mix the tube by inversion.

    • Incubate at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[9]

  • Purification:

    • Remove excess reagents and the copper catalyst using a suitable method like size-exclusion chromatography (e.g., desalting column), dialysis, or affinity chromatography.[9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary limitation of CuAAC is the cytotoxicity of copper, which restricts its use in living systems.[13][14] SPAAC elegantly circumvents this issue by using a strained cyclooctyne instead of a terminal alkyne. The significant ring strain of molecules like dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or aza-dibenzocyclooctyne (DBCO) dramatically lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without any catalyst.[13][14][15]

Mechanism Deep Dive:

The SPAAC mechanism is a concerted [3+2] dipolar cycloaddition.[13] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The release of ring strain is the thermodynamic driving force for the reaction. Unlike CuAAC, this catalyst-free reaction is generally not regioselective and can produce a mixture of 1,4- and 1,5-triazole regioisomers.[16][17]

  • Causality Behind Experimental Choices:

    • Bioorthogonality: The term "bioorthogonal" was coined for reactions like SPAAC. Both the azide and the strained alkyne are chemically inert within complex biological systems, reacting only with each other.[13] This makes SPAAC the gold standard for live-cell imaging and in vivo studies.

    • Reactivity vs. Stability: There is a trade-off in the design of cyclooctynes. Increasing ring strain accelerates the reaction rate but can decrease the molecule's stability.[14] The choice of cyclooctyne (e.g., DBCO for fast kinetics, BCN for a balance of reactivity and small size) depends on the specific application.[18]

Mandatory Visualization: SPAAC Reaction

SPAAC_Mechanism Reactants Strained Cyclooctyne (e.g., DBCO) + Azide TransitionState Concerted [3+2] Cycloaddition Transition State Reactants->TransitionState No Catalyst (Driven by Ring Strain) Products Mixture of 1,4 and 1,5 Triazole Regioisomers TransitionState->Products

Caption: General mechanism for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocol: SPAAC Labeling of an Azide-Modified Protein [13][16]

  • Prepare Solutions:

    • Azide-Modified Protein: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.

    • DBCO-Reagent: Prepare a 10-20 mM stock solution of the DBCO-functionalized molecule (e.g., a fluorophore) in anhydrous DMSO.

  • Reaction Setup:

    • To the protein solution, add the DBCO-Reagent stock solution to achieve a 5- to 20-fold molar excess over the protein.[13]

    • Ensure the final concentration of DMSO is below 10% (v/v) to maintain protein integrity.[13][16]

  • Incubation:

    • Gently mix the solution.

    • Incubate for 4-24 hours at room temperature or 4°C.[13] Reaction times vary depending on the specific cyclooctyne and concentrations.

  • Purification:

    • Remove unreacted DBCO-reagent using a desalting column (size-exclusion chromatography) or dialysis.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] While highly prevalent in organic synthesis for building complex molecules, its application in direct bioconjugation is emerging, particularly with the development of copper-free protocols.[21]

Mechanism Deep Dive:

The traditional Sonogashira reaction employs a dual catalytic system: a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base.[19][20] The catalytic cycle involves:

  • Oxidative Addition: The aryl/vinyl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation: The terminal alkyne reacts with the Cu(I) salt and amine base to form a copper acetylide. This species then transfers the acetylide group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[22]

  • Causality Behind Experimental Choices:

    • Copper-Free Variants: To improve biocompatibility, copper-free Sonogashira protocols have been developed. In these systems, the amine base is typically strong enough to deprotonate the alkyne, allowing it to interact directly with the palladium complex, albeit often requiring different ligands and conditions.[21][23] This makes the reaction more suitable for biological applications.

Mandatory Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Intermediate (R-Pd(II)-X)L2 Pd0->OxAdd + R-X Transmetalation Transmetalation Intermediate (R-Pd(II)-C≡CR')L2 OxAdd->Transmetalation + Cu-C≡CR' - CuX Transmetalation->Pd0 Reductive Elimination (Releases R-C≡CR') CuX Cu(I)-X CuAcetylide Cu(I)-C≡CR' CuX->CuAcetylide + R'-C≡CH, Base - Base·HX CuAcetylide->CuX Transmetalation to Pd(II)

Caption: Simplified catalytic cycles for the Palladium/Copper co-catalyzed Sonogashira coupling.

Part 2: The Amine Terminus - A Hub for Robust Conjugation

The primary amine (-NH₂) is one of the most common and reliable functional groups targeted for bioconjugation.[24][25] It is present on the side chain of lysine residues and at the N-terminus of proteins, making it readily accessible.[24] In alkyne-amine linkers, this group provides a robust handle for attaching molecules through stable amide bonds.

Amide Bond Formation via Activated Esters (NHS Chemistry)

The most common strategy for labeling amines is through reaction with an N-hydroxysuccinimide (NHS) ester.[24] The amine acts as a nucleophile, attacking the activated carbonyl of the NHS ester. This results in the formation of a highly stable amide bond and the release of NHS as a byproduct.

Mechanism Deep Dive:

The reaction is a straightforward nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester. The carbonyl double bond breaks, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the NHS group, which is an excellent leaving group.

  • Causality Behind Experimental Choices:

    • pH Dependence: The reaction is highly pH-dependent. The primary amine must be in its deprotonated, nucleophilic state (-NH₂), which is favored at a pH above its pKa. Therefore, these reactions are typically run in buffers with a pH of 7.2-9.0.[26]

    • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which deactivates it. For this reason, NHS-ester reagents should be stored in anhydrous conditions and dissolved in a dry organic solvent like DMSO or DMF immediately before being added to the aqueous reaction buffer.

Mandatory Visualization: NHS Ester Amination

NHS_Ester_Reaction Reactants Linker-NH2 + R-CO-O-NHS (NHS Ester) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Stable Amide Bond (Linker-NH-CO-R) + NHS Intermediate->Products Collapse & NHS Leaving Group

Caption: Reaction mechanism for the conjugation of a primary amine with an NHS ester.

Experimental Protocol: Labeling an Amine-Linker with an NHS-Ester Dye

  • Prepare Solutions:

    • Amine-Oligonucleotide: Dissolve the lyophilized oligo containing the amine linker in a conjugation buffer (e.g., 0.1 M sodium borate, pH 8.5) to a final concentration of 0.3-0.8 mM.

    • NHS-Ester Dye: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of ~14 mM.

  • Reaction Setup:

    • Add the NHS-ester dye solution to the oligonucleotide solution. A 10- to 50-fold molar excess of the dye is typically used.

    • Gently vortex the mixture. Protect from light if the dye is photosensitive.

  • Incubation:

    • Shake the reaction mixture for 2-4 hours at room temperature (~25°C).

  • Purification:

    • Remove unreacted NHS-ester dye. This can be done via ethanol precipitation of the oligonucleotide or through chromatography (e.g., HPLC or size-exclusion).

Part 3: Data Summary and Orthogonal Workflow

The choice between alkyne reaction mechanisms is dictated by the experimental context, with biocompatibility being a primary driver.

Data Presentation: Comparison of Alkyne "Click" Reactions

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None
Biocompatibility Limited by copper toxicityExcellent, widely used for in vivo applications[13][14]
Typical Reaction Time 30 minutes to a few hours[16]1 to 24 hours (depends on cyclooctyne)[13][16]
Regioselectivity Exclusively 1,4-disubstituted triazole[7]Mixture of 1,4 and 1,5 regioisomers[16]
Reactant Size Small (terminal alkyne)Bulky (cyclooctyne)
Primary Application In vitro conjugation, materialsLive-cell imaging, in vivo studies

Mandatory Visualization: Orthogonal Conjugation Workflow

The true utility of alkyne-amine linkers is realized in a stepwise, orthogonal conjugation strategy.[1][3]

Orthogonal_Workflow Start Alkyne-Linker-Amine Step1 React with Molecule A (e.g., NHS-Ester Targeting Ligand) via Amine Terminus Start->Step1 Purify1 Purification Step1->Purify1 Intermediate Alkyne-Linker-Molecule A Step2 React with Molecule B (e.g., Azide-Drug/Dye) via Alkyne Terminus (CuAAC/SPAAC) Intermediate->Step2 Purify2 Purification Step2->Purify2 Final Molecule B-Linker-Molecule A (Final Bifunctional Construct) Purify1->Intermediate Purify2->Final

Caption: An example of a sequential, orthogonal workflow using an alkyne-amine linker.

References

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC. National Center for Biotechnology Information. [Link]

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ResearchGate. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - ACS Publications. American Chemical Society. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. National Center for Biotechnology Information. [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. MDPI. [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). Royal Society of Chemistry. [Link]

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. National Center for Biotechnology Information. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. National Center for Biotechnology Information. [Link]

  • Manual | Kromnigon. Kromnigon. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. National Center for Biotechnology Information. [Link]

  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ChemRxiv. ChemRxiv. [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. AxisPharm. [Link]

  • Protocols - baseclick GmbH. baseclick GmbH. [Link]

  • Chemical Conjugation - Creative Biolabs. Creative Biolabs. [Link]

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC. National Center for Biotechnology Information. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. Creative Biolabs. [Link]

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides | ACS Omega - ACS Publications. American Chemical Society. [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC. National Center for Biotechnology Information. [Link]

  • New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides | ACS Omega. American Chemical Society. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC. National Center for Biotechnology Information. [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC. National Center for Biotechnology Information. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). Royal Society of Chemistry. [Link]

  • Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - ePrints Soton - University of Southampton. University of Southampton. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. American Chemical Society. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC. National Center for Biotechnology Information. [Link]

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. SpringerLink. [Link]

  • Sonogashira coupling - YouTube. YouTube. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • All Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry - PMC. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Surface modification protocols using alkyne-amine ether linkers

Application Note: Advanced Surface Functionalization using Alkyne-PEG-Amine Polyether Linkers Introduction & Mechanistic Rationale Heterobifunctional polyether linkers, specifically alkyne-PEG-amine (also known as propar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Surface Functionalization using Alkyne-PEG-Amine Polyether Linkers

Introduction & Mechanistic Rationale

Heterobifunctional polyether linkers, specifically alkyne-PEG-amine (also known as propargyl-PEG-amine), are indispensable tools in surface chemistry, bioconjugation, and targeted drug delivery[1][2]. The architecture of these linkers is engineered to solve three distinct challenges in surface functionalization:

  • Terminal Primary Amine: Enables robust, irreversible covalent attachment to carboxylated substrates (e.g., gold nanoparticles, silica slides, hydrogels) via standard carbodiimide crosslinking (EDC/NHS)[3][4].

  • Polyether (PEG) Spacer: The repeating ether linkages (-CH₂-CH₂-O-) provide a highly flexible, hydrophilic tether. This structural feature is critical for mitigating steric hindrance during subsequent biomolecule attachment and suppressing non-specific protein adsorption (the "stealth" effect) in complex biological fluids[2].

  • Terminal Alkyne (Propargyl Group): Serves as a bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This allows for the highly specific, orientation-controlled conjugation of azide-modified targeting ligands, peptides, or fluorophores without cross-reacting with native biological functional groups[5][6].

Mechanistic Workflow

G S1 Carboxylated Surface (e.g., Nanoparticles, Glass) S2 EDC/NHS Activation (MES Buffer, pH 5.5) S1->S2 S3 NHS-Ester Intermediate (Amine-Reactive) S2->S3 S4 Alkyne-PEG-Amine Addition (PBS, pH 7.4) S3->S4 S5 Alkyne-Functionalized Surface (Polyether Tethered) S4->S5 S6 CuAAC Click Chemistry (Azide-Biomolecule, Cu(I), THPTA) S5->S6 S7 Final Bioconjugate (Stable Triazole Linkage) S6->S7

Workflow for surface modification using Alkyne-PEG-Amine and CuAAC click chemistry.

Protocol 1: Amine-Coupling to Carboxylated Surfaces (EDC/NHS Chemistry)

Causality & Expert Insight: EDC activates surface carboxyl groups to form an unstable O-acylisourea intermediate. If reacted directly with an amine, this intermediate is prone to rapid hydrolysis. The addition of NHS converts this into a semi-stable, amine-reactive NHS ester, drastically increasing the coupling efficiency[6]. The activation step must be performed in a buffer devoid of primary amines (e.g., MES) at a slightly acidic pH (5.5) where EDC is most efficient. The subsequent linker addition is performed at physiological pH (7.4) where the primary amine of the linker is unprotonated and highly nucleophilic.

Step-by-Step Methodology:

  • Surface Preparation: Wash the carboxylated surface (e.g., 10 mg of nanoparticles) with 0.1 M MES buffer (pH 5.5) three times to remove storage preservatives.

  • Activation: Prepare fresh solutions of EDC (400 mM) and NHS (100 mM) in MES buffer. Critical: EDC is highly moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation. Add 0.5 mL of EDC and 0.5 mL of NHS to the surface. Incubate for 15 minutes at room temperature under gentle agitation.

  • Washing: Rapidly wash the activated surface twice with PBS (pH 7.4) to remove excess EDC/NHS. Delay at this step will result in NHS ester hydrolysis.

  • Linker Conjugation: Dissolve Alkyne-PEG-amine (2 mM) in 1 mL of PBS (pH 7.4). Add to the activated surface and incubate for 2 hours at room temperature[2].

  • Quenching: Add ethanolamine (50 mM final concentration) for 15 minutes to quench any unreacted NHS esters, preventing off-target reactions in downstream applications.

  • Self-Validating Quality Control: Measure the surface zeta potential. A successful conversion of negatively charged carboxyl groups to neutral PEG-alkyne chains will result in a distinct shift of the zeta potential toward neutral (0 mV). Alternatively, a decrease in the water contact angle confirms the presence of the hydrophilic polyether layer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality & Expert Insight: The CuAAC reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage. Because the active catalytic species, Cu(I), is thermodynamically unstable and easily oxidized to Cu(II), sodium ascorbate is utilized as an in situ reducing agent. The inclusion of THPTA (a water-soluble accelerating ligand) is non-negotiable for biological applications; it coordinates Cu(I), maintaining its catalytic activity while shielding sensitive biomolecules from reactive oxygen species (ROS) generated by free copper[4][6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions in degassed, deionized water: CuSO₄ (20 mM), THPTA ligand (50 mM), and Sodium Ascorbate (100 mM).

  • Catalyst Pre-complexation: Critical Order of Addition: In a separate microcentrifuge tube, mix 5 µL of CuSO₄ with 10 µL of THPTA. Incubate for 5 minutes. This pre-complexation prevents copper-induced precipitation of the biomolecule.

  • Reaction Assembly: To the alkyne-functionalized surface (from Protocol 1) suspended in 1 mL PBS, add the azide-modified biomolecule (e.g., 50 µM azide-antibody).

  • Initiation: Add the Cu/THPTA complex to the reaction vessel. Finally, initiate the reaction by adding 50 µL of the Sodium Ascorbate stock. The solution may briefly turn pale yellow.

  • Incubation: Agitate gently in the dark for 2 hours at room temperature.

  • Passivation & Washing: Add EDTA (5 mM final concentration) to chelate and strip the copper catalyst from the surface. Wash the functionalized surface extensively with PBS containing 0.05% Tween-20 to remove non-covalently bound biomolecules.

  • Self-Validating Quality Control: Run a parallel negative control omitting the CuSO₄. If functionalizing with a fluorophore-azide, the negative control should exhibit zero fluorescence after washing, definitively proving that attachment is driven strictly by the covalent click chemistry and not by non-specific polyether entanglement.

Quantitative Data Summary

The following table synthesizes the optimized stoichiometric and environmental parameters required to achieve >90% functionalization yield across both modalities.

ParameterProtocol 1: EDC/NHS CouplingProtocol 2: CuAAC Click Chemistry
Primary Reagent Alkyne-PEG-Amine (2.0 mM)Azide-Biomolecule (10 - 50 µM)
Catalyst / Activator EDC (200 mM) / NHS (50 mM)CuSO₄ (100 µM) / THPTA (500 µM)
Reducing Agent NoneSodium Ascorbate (5.0 mM)
Optimal Buffer MES (pH 5.5) then PBS (pH 7.4)PBS (pH 7.4) or Tris (pH 7.5)
Reaction Time 2 hours (Room Temperature)2 hours (Room Temperature)
Quenching Agent Ethanolamine (50 mM)EDTA (5.0 mM)

References

  • Google Patents. US20240316249A1 - Injection formulation composition for use as filler or drug carrier through click chemistry reaction.

Sources

Application

Bioconjugation of proteins with 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride

Advanced Bioconjugation Strategies: Site-Directed and Random Alkyne Functionalization of Proteins using 3-(prop-2-yn-1-yloxy)propan-1-amine Hydrochloride Introduction & Mechanistic Rationale As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Bioconjugation Strategies: Site-Directed and Random Alkyne Functionalization of Proteins using 3-(prop-2-yn-1-yloxy)propan-1-amine Hydrochloride

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter bioconjugation workflows that fail due to a fundamental misunderstanding of linker chemistry and protein microenvironments. The molecule 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride (commonly referred to as Propargyl-PEG1-amine) is a highly versatile heterobifunctional linker[1]. It features a terminal primary amine for covalent attachment to biomolecules and a terminal alkyne for downstream bioorthogonal click chemistry, such as Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

Unlike purely aliphatic linkers, the inclusion of an ether oxygen (a minimal PEG1 spacer) provides a crucial increase in hydrophilicity. This prevents the aggregation of heavily modified proteins and maintains the aqueous solubility required for in vivo applications[3]. In drug development and precision diagnostics, the method chosen to attach this alkyne handle dictates the homogeneity, efficacy, and pharmacokinetic profile of the final conjugate[4]. This guide details two distinct, field-proven causal strategies for bioconjugation: random modification via EDC/sNHS coupling, and site-specific modification via microbial transglutaminase (mTGase).

G cluster_0 Conjugation Routes P Native Protein (Carboxyls or Glutamines) EDC EDC/sNHS Coupling (Random, Asp/Glu) P->EDC mTG mTGase Catalysis (Site-Specific, Gln) P->mTG L 3-(prop-2-yn-1-yloxy)propan-1-amine (Alkyne Linker) L->EDC L->mTG C Alkyne-Modified Protein (Bioorthogonal Handle) EDC->C mTG->C Click CuAAC Click Chemistry (+ Azide-Payload) C->Click Final Functionalized Conjugate (ADC, Fluorophore, etc.) Click->Final

Figure 1: Bioconjugation workflows for alkyne functionalization and downstream Click chemistry.

Conjugation Strategy 1: Random Modification via EDC/sNHS

The Causality of the Two-Step Protocol Carbodiimide crosslinking using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sNHS) is the gold standard for targeting aspartate, glutamate, and carboxy-termini[5]. However, proteins contain both primary amines (lysines) and carboxylic acids. A one-pot reaction would cause the EDC to crosslink the protein to itself, forming massive, insoluble polymers[6].

To prevent this, we mandate a two-step activation and coupling protocol. By activating the protein at pH 6.0, quenching the EDC, removing excess reagents, and then introducing the alkyne-amine at pH 7.5, we create a self-validating system. In this controlled environment, the only available amine nucleophile is the linker itself, ensuring strictly bimolecular conjugation[7].

Protocol 1: Two-Step EDC/sNHS Coupling

This protocol is self-validating: the desalting step acts as a checkpoint to ensure zero protein polymerization.

  • Carboxyl Activation: Dissolve the target protein (1-5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Avoid any buffers containing primary amines (e.g., Tris) or carboxyls (e.g., acetate).

  • Reagent Addition: Add a 100-fold molar excess of EDC and a 250-fold molar excess of sNHS to the protein solution. Incubate for 15 minutes at room temperature (RT)[5].

  • Quenching & Desalting (Validation Checkpoint): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC. Immediately pass the mixture through a Zeba Spin Desalting Column equilibrated with Coupling Buffer (1X PBS, pH 7.5). Validation: Measure the A280 of the eluate. A successful recovery without the 260 nm interference of free sNHS confirms pure, activated protein.

  • Amine Coupling: Add a 50-fold molar excess of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride to the activated protein. Incubate for 2 hours at RT[6].

  • Final Quench: Add hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted sNHS esters back to carboxylic acids, preventing off-target reactions downstream. Desalt into the final storage buffer.

Conjugation Strategy 2: Site-Specific Modification via mTGase

The Causality of Chemoenzymatic Homogeneity For Antibody-Drug Conjugates (ADCs), random conjugation yields a heterogeneous mixture of species with varying Drug-to-Antibody Ratios (DAR), leading to unpredictable toxicity and rapid clearance[8]. Microbial transglutaminase (mTGase) from Streptomyces mobaraensis solves this by catalyzing the formation of an isopeptide bond exclusively between the


-carboxamide group of specific glutamine residues and the primary amine of our linker[9].

Why deglycosylate? In human IgGs, the conserved Q295 residue is the ideal mTGase target, but it is sterically shielded by the adjacent N297 glycan[10]. We mandate a PNGase F deglycosylation step prior to mTGase treatment to expose Q295. This causal step ensures the enzyme has unrestricted access, yielding a highly precise DAR of exactly 2.0 (one per heavy chain)[10].

G Gln Protein-Glutamine (Acyl Donor) Thioester Acyl-Enzyme Thioester Intermediate Gln->Thioester mTGase attack (-NH3) mTGase mTGase (Cys-SH) mTGase->Thioester Catalysis Product Alkyne-Functionalized Protein (Isopeptide Bond) Thioester->Product Amine attack (Enzyme release) Amine Alkyne-Amine Linker (Acyl Acceptor) Amine->Product Nucleophile

Figure 2: Catalytic cycle of mTGase forming an isopeptide bond with the alkyne-amine linker.

Protocol 2: Chemoenzymatic Site-Specific Conjugation

This protocol is designed for monoclonal antibodies (IgG) to generate ADC precursors.

  • Deglycosylation: Incubate the IgG (2-5 mg/mL in PBS) with PNGase F (typically 1 U per µg of protein) at 37°C for 16 hours. Verify deglycosylation via SDS-PAGE (a ~3 kDa downward shift of the heavy chain).

  • Buffer Optimization: Ensure the deglycosylated IgG is in a neutral buffer (PBS, pH 7.2-7.4). Unlike mammalian tissue transglutaminases, mTGase does not require calcium, simplifying buffer selection[10].

  • Enzymatic Conjugation: Add 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride to a final concentration of 40-80 molar equivalents relative to the antibody. Add mTGase (typically 1-2 U per mg of IgG). Incubate at 37°C for 4-16 hours[4].

  • Validation Checkpoint (LC-MS): Analyze an aliquot via intact mass spectrometry. A successful reaction will show a mass shift of exactly +113 Da per heavy chain (mass of the linker free base minus the displaced NH3 group).

  • Purification: Remove the mTGase and excess linker using Protein A affinity chromatography, eluting the pure, site-specifically alkyne-modified IgG.

Quantitative Data Summaries

Table 1: Comparison of Conjugation Strategies

ParameterEDC/sNHS CouplingmTGase Catalysis
Target Residue Aspartate (Asp), Glutamate (Glu), C-terminusGlutamine (Gln, specific motifs e.g., Q295)
Reaction Specificity Random (Heterogeneous modification)Site-Specific (Homogeneous modification)
Typical DoL / DAR 2 - 10+ (Highly variable based on stoichiometry)Exactly 2.0 (for deglycosylated IgG)
Optimal Buffer pH Activation: 4.5-6.0 / Coupling: 7.2-7.57.0-8.0 (Physiological conditions)
Primary Application Surface immobilization, bulk fluorescent labelingAntibody-Drug Conjugates (ADCs), precise probes

Table 2: Reagent Stoichiometry for EDC/sNHS Coupling (Optimized for minimizing polymerization)

Protein ConcentrationEDC Molar ExcesssNHS Molar ExcessAlkyne-Amine Linker Excess
< 1 mg/mL 400x1000x100x
1 - 5 mg/mL 100x250x50x
> 5 mg/mL 10x25x10x

References

Sources

Method

Application Note: Amide Bond Formation Strategies with 3-(prop-2-yn-1-yloxy)propan-1-amine

This Application Note is designed as a comprehensive technical guide for researchers utilizing 3-(prop-2-yn-1-yloxy)propan-1-amine (CAS: 1099527-91-9) in amide bond formation. It synthesizes established organic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for researchers utilizing 3-(prop-2-yn-1-yloxy)propan-1-amine (CAS: 1099527-91-9) in amide bond formation. It synthesizes established organic chemistry principles with specific handling requirements for alkyne-functionalized PEG-amine linkers.

Introduction & Molecule Profile[1][2][3]

3-(prop-2-yn-1-yloxy)propan-1-amine is a bifunctional linker critical in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and chemical biology probes. It features a primary amine for amide conjugation and a terminal alkyne for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Profile
PropertySpecification
IUPAC Name 3-(prop-2-yn-1-yloxy)propan-1-amine
Common Name Alkyne-PEG1-Amine, Propargyl-PEG1-amine
CAS Number 1099527-91-9
Molecular Weight 113.16 g/mol
Solubility Soluble in Water, DMSO, DMF, DCM, Methanol
pKa (Conj.[1][2][3][4] Acid) ~9.5–10.0 (Primary amine)
Stability Store at -20°C; Hygroscopic; Alkyne is stable to standard bases/acids but sensitive to Cu/Pd catalysts.

Critical Experimental Considerations

Before initiating synthesis, three factors must be controlled to ensure high yield and purity:

  • Alkyne Integrity: While terminal alkynes are robust, they can undergo oxidative homocoupling (Glaser coupling) in the presence of copper traces and oxygen. Ensure all solvents are degassed and free of transition metals.

  • Ether Linkage Effects: The ether oxygen at the

    
    -position relative to the amine exerts a mild inductive effect, slightly lowering nucleophilicity compared to pure alkyl amines. Stronger activation of the carboxylic acid partner is often required.[5][6]
    
  • Stoichiometry: Because this linker is often used in excess to drive reactions with precious biological payloads, removal of unreacted amine is critical. Its amphiphilic nature (amine + ether) allows for specific aqueous workup strategies.

Decision Logic for Reagent Selection

Select the coupling strategy based on your carboxylic acid substrate and scale.

CouplingLogic Start Select Carboxylic Acid Substrate IsBio Is the substrate a Protein/Antibody? Start->IsBio IsSensitive Is substrate Acid/Base Sensitive? IsBio->IsSensitive No (Small Molecule) StratNHS Strategy A: NHS Ester (Bioconjugation) IsBio->StratNHS Yes IsHindered Is the Acid Sterically Hindered? IsSensitive->IsHindered No StratEDC Strategy C: EDC/HOBt (Standard) IsSensitive->StratEDC Yes (Avoid excess base) StratHATU Strategy B: HATU/DIPEA (High Efficiency) IsHindered->StratHATU Yes StratMixed Strategy D: Mixed Anhydride (Scale-up) IsHindered->StratMixed No (Cost effective)

Figure 1: Decision tree for selecting the optimal amide coupling reagent based on substrate properties.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (Standard for Small Molecules)

Best for: Valuable carboxylic acids, sterically hindered substrates, and maximizing yield.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)

  • 3-(prop-2-yn-1-yloxy)propan-1-amine (1.2 equiv)

  • HATU (1.1 equiv) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure:

  • Activation: In a flame-dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes under inert atmosphere (

    
     or Ar).
    
  • Active Ester Formation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Note: Solution often turns yellow.

  • Amine Addition: Add 3-(prop-2-yn-1-yloxy)propan-1-amine (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC.[7]

    • TLC Stain: Use Ninhydrin (stains free amine red/purple) to confirm consumption of the linker.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).[8]

    • Wash sequentially with:

      • 10% Citric Acid (removes excess DIPEA and unreacted amine).

      • Saturated

        
         (removes unreacted acid/byproducts).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: NHS-Ester Coupling (Bioconjugation)

Best for: Labeling proteins, peptides, or when using commercially available NHS-activated acids.

Reagents:

  • Protein/Peptide-NHS Ester (1.0 equiv)

  • 3-(prop-2-yn-1-yloxy)propan-1-amine (5–10 equiv for proteins; 1.5 equiv for peptides)

  • Buffer: PBS (pH 7.[9]4) or Borate Buffer (pH 8.5). Avoid Tris/Glycine (amine competition).[9]

Step-by-Step Procedure:

  • Preparation: Dissolve the protein/peptide in amine-free buffer (PBS, pH 7.4).

  • Linker Stock: Prepare a 100 mM stock solution of 3-(prop-2-yn-1-yloxy)propan-1-amine in dry DMSO.

  • Conjugation: Add the amine stock to the protein solution. Final organic solvent concentration should be <10% (v/v) to prevent denaturation.

  • Incubation: Incubate at RT for 1–2 hours or 4°C overnight.

  • Purification: Remove excess small-molecule amine using a Desalting Column (e.g., PD-10) or Dialysis against PBS.

    • Validation: Verify conjugation via MALDI-TOF MS (mass shift of +113 Da per linker) or by testing "Click" reactivity with a fluorescent azide.

Mechanism & Workflow Visualization

The following diagram illustrates the molecular transformations during the HATU coupling process.

Mechanism Acid Carboxylic Acid (R-COOH) Activated Active Ester (O-At Intermediate) Acid->Activated Deprotonation + Activation Base DIPEA Base->Activated HATU HATU Reagent HATU->Activated Tetra Tetrahedral Intermediate Activated->Tetra Nucleophilic Attack Amine Alkyne-PEG-Amine (Nucleophile) Amine->Tetra Product Final Amide (R-CO-NH-PEG-Alkyne) Tetra->Product Collapse Byproducts Byproducts: HOAt, Urea Tetra->Byproducts

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure reagents are anhydrous. Use dry DMF/DMSO.[7]
Glaser Coupling (Dimerization) Trace Copper/OxygenDegas solvents with

. Add EDTA (1 mM) if suspected.
Incomplete Reaction Steric HindranceSwitch from EDC to HATU or PyBOP. Increase temperature to 40°C.
Product is Oily/Sticky PEG Nature of LinkerTriturate with cold Diethyl Ether or Hexanes to induce precipitation.
Side Reaction (N-Acylurea) Slow Amine AdditionIn EDC couplings, add amine immediately after activation or use NHS to stabilize.

Quality Control (QC)

1. Proton NMR (


H-NMR): 
  • Diagnostic Peak 1 (Alkyne Proton): Look for a triplet (

    
    2.4–2.5 ppm) corresponding to the terminal alkyne proton (
    
    
    
    ).
  • Diagnostic Peak 2 (Amide Proton): Broad singlet (

    
    6.0–8.0 ppm), exchanges with 
    
    
    
    .
  • Diagnostic Peak 3 (Propargylic

    
    ):  Doublet (
    
    
    
    4.1–4.2 ppm).

2. Mass Spectrometry (LC-MS):

  • Expect

    
     peak corresponding to Acid MW + 113.16 - 18.02 (water loss) + 1 (proton) .
    
  • Essentially: Target Mass = Acid MW + 95.14 .

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[10][1][5][6][11][12] Tetrahedron, 61(46), 10827-10852. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 4: Zero-Length Crosslinkers. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • BroadPharm. (n.d.). Alkyne-PEG-Amine Product Guide and Protocols. Retrieved October 26, 2023. Link

  • Sigma-Aldrich. (n.d.). 3-(prop-2-yn-1-yloxy)propan-1-amine Technical Datasheet. Link

Sources

Application

Precision Surface Engineering: Functionalizing Nanoparticles with 3-(prop-2-yn-1-yloxy)propan-1-amine

Application Note AN-2026-CL Abstract & Introduction This guide details the protocol for functionalizing carboxylated nanoparticles (NPs) with 3-(prop-2-yn-1-yloxy)propan-1-amine (CAS 1099527-91-9). This heterobifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note AN-2026-CL

Abstract & Introduction

This guide details the protocol for functionalizing carboxylated nanoparticles (NPs) with 3-(prop-2-yn-1-yloxy)propan-1-amine (CAS 1099527-91-9). This heterobifunctional linker serves as a compact, "click-ready" interface. Unlike long-chain PEG linkers, its short propyl-ether-propyl backbone limits the hydrodynamic radius increase of the final conjugate, making it ideal for FRET-based biosensors and cellular uptake studies where particle compactness is critical.

The methodology focuses on a two-stage surface engineering process:

  • The Anchor Step: Covalent attachment of the amine terminus to the NP surface via EDC/NHS chemistry.

  • The Click Step: Bio-orthogonal conjugation of an azide-tagged payload via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Material Profile: The Linker

Molecule: 3-(prop-2-yn-1-yloxy)propan-1-amine Structure:


Key Attributes: [1]
  • Terminal Alkyne: Sterically accessible for click chemistry.

  • Ether Oxygen: Provides essential hydrophilicity, preventing hydrophobic aggregation common with pure alkyl chains.

  • Primary Amine: High nucleophilicity for rapid amide bond formation.

Experimental Workflow (Visualized)

G cluster_0 Phase 1: Surface Activation cluster_1 Phase 2: Linker Conjugation cluster_2 Phase 3: Click Chemistry NP_COOH Carboxyl-NP (Negative Charge) Active_Ester Semi-Stable NHS-Ester NP NP_COOH->Active_Ester Activation EDC_NHS EDC / Sulfo-NHS (pH 5.5 MES) EDC_NHS->Active_Ester Alkyne_NP Alkyne-NP (Neutralized Charge) Active_Ester->Alkyne_NP Amide Bond Formation (pH 7.4) Linker 3-(prop-2-yn-1-yloxy) propan-1-amine Linker->Alkyne_NP Final_NP Functionalized Triazole-NP Alkyne_NP->Final_NP CuAAC Reaction Payload Azide-Payload (Drug/Dye) Payload->Final_NP Catalyst CuSO4 + Ascorbate + THPTA Catalyst->Final_NP

Caption: Step-wise workflow from carboxyl activation to final bio-orthogonal payload attachment.

Protocol A: The Anchor (Amide Coupling)

Objective: Covalently attach the amine linker to Carboxylated NPs (e.g., PLGA, Silica, or COOH-AuNPs).

Reagents
  • Carboxylated Nanoparticles (

    
     particles/mL).
    
  • Activation Buffer: 50 mM MES, pH 5.5 (Critical: Do not use PBS here; phosphate competes with EDC).

  • Coupling Buffer: 1X PBS or HEPES, pH 7.4.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2][3][4]

  • Sulfo-NHS (N-hydroxysulfosuccinimide).[2][4]

  • Linker: 3-(prop-2-yn-1-yloxy)propan-1-amine (dissolved in DMSO or water).

Step-by-Step Methodology
  • Buffer Exchange: Wash NPs twice with Activation Buffer using centrifugation (speed depends on particle size, typically 10k-15k RPM for 15 min) or spin filtration. Resuspend to 1 mg/mL.

  • Activation:

    • Add EDC (final conc. 5 mM) and Sulfo-NHS (final conc. 10 mM) to the NP suspension.

    • Expert Insight: The excess NHS stabilizes the intermediate. Without NHS, the O-acylisourea intermediate hydrolyzes in seconds.

    • Incubate for 15 minutes at Room Temperature (RT) with gentle rotation. Do not vortex vigorously as this can induce aggregation.

  • Purification (Crucial): Centrifuge/wash the activated NPs once with Coupling Buffer to remove excess EDC.

    • Why? Excess EDC can crosslink proteins or cause multipoint attachment if the payload has carboxyls. For this specific small linker, this step is less critical but remains best practice for monodispersity.

  • Conjugation:

    • Immediately resuspend the pellet in Coupling Buffer .

    • Add 3-(prop-2-yn-1-yloxy)propan-1-amine (50-fold molar excess over calculated surface carboxyls).

    • Incubate for 2–4 hours at RT or overnight at 4°C.

  • Quenching & Wash: Add Hydroxylamine or Tris (10 mM) to quench remaining active esters. Wash 3x with PBS to remove unbound linker.

Protocol B: The Click (CuAAC Reaction)

Objective: Attach an Azide-functionalized payload (e.g., Azide-Fluor 488) to the Alkyne-NP.

Reagents
  • Alkyne-NPs (from Protocol A).

  • Azide-Payload (dissolved in water/DMSO).

  • Catalyst Mix:

    • 
       (1 mM stock).
      
    • Sodium Ascorbate (10 mM stock, Freshly Prepared ).

    • THPTA Ligand (5 mM stock). Note: THPTA is superior to TBTA for aqueous NP stability.

Step-by-Step Methodology
  • Premix Catalyst: In a separate tube, mix

    
     and THPTA in a 1:5 molar ratio. Incubate for 5 mins. This complexes the copper, preventing it from damaging the payload or precipitating the NPs.
    
  • Reaction Assembly:

    • To the Alkyne-NP suspension (in PBS), add the Azide-Payload (2–5 molar excess relative to surface alkynes).

    • Add the Cu-THPTA complex (final Cu conc. 50–100

      
      M).
      
    • Initiation: Add Sodium Ascorbate (final conc. 500

      
      M). The solution may turn slightly yellow; this is normal.
      
  • Incubation: Rotate for 30–60 minutes at RT in the dark (if payload is fluorescent).

  • Cleanup: Centrifuge or dialyze (MWCO 10kDa) to remove copper and free payload.

    • Chelation Wash: Optionally wash once with EDTA (1 mM) to strip adsorbed copper ions from the NP surface.

Quality Control & Characterization

Validation is not optional. Use these metrics to confirm each step.

MetricTechniqueExpected Result (Success)Failure Mode (Warning)
Surface Charge Zeta Potential Shift from highly negative (e.g., -40 mV) to neutral/less negative (e.g., -15 mV) after amine attachment.No shift indicates failed EDC coupling.
Size DLS Minimal increase (<5 nm).Large increase (>50 nm) indicates aggregation/crosslinking.
Chemical ID FTIR Appearance of weak alkyne peak at

(often faint).
Absence of amide bands (1650

).
Function Fluorescence Strong signal after wash steps (if fluorescent azide used).High background in control (no Cu) implies non-specific adsorption.

Troubleshooting & Optimization

Issue: Particle Aggregation during EDC Activation
  • Cause: Neutralization of surface charge reduces electrostatic repulsion (DLVO theory).

  • Solution: Reduce activation time to 10 mins. Ensure buffer contains no Calcium/Magnesium. Add 0.05% Tween-20 to the buffer to provide steric stabilization.

Issue: Low Click Efficiency
  • Cause: Oxidation of Cu(I) to Cu(II) by oxygen.

  • Solution: Degas buffers with Nitrogen/Argon before adding Ascorbate. Increase THPTA:Cu ratio to 10:1. Ensure Sodium Ascorbate is fresh (it degrades within hours).

Issue: "Sticky" Linker
  • Cause: The ether backbone is hydrophilic, but the alkyne can be hydrophobic.

  • Solution: Dissolve the linker in 10% DMSO/Water before adding to the aqueous NP mix to ensure rapid dispersion.

References

  • EDC/NHS Coupling Mechanisms

    • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Echo Biosystems. Link

    • Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine. Benchchem.[3][5] Link

    • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure.[4] Sigma-Aldrich.[6] Link

  • Click Chemistry (CuAAC)

    • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[5][7] Jena Bioscience. Link

    • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Presolski, S. et al. (PMC). Link

    • Protocol for Azide-Alkyne Click Chemistry. BroadPharm. Link

  • Characterization (Zeta Potential & FTIR)

    • Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. NIH/PMC. Link

    • Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems.[8] SciSpace. Link

Sources

Method

Advanced Preparation of Alkyne-Functionalized Hydrogels Using Amine-Alkyne Crosslinking Strategies

Executive Summary The transition from physical crosslinking to bioorthogonal "click" chemistry has revolutionized hydrogel engineering. Alkyne-functionalized polymers serve as highly tunable, stable precursors for hydrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from physical crosslinking to bioorthogonal "click" chemistry has revolutionized hydrogel engineering. Alkyne-functionalized polymers serve as highly tunable, stable precursors for hydrogel fabrication via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This application note provides a comprehensive, self-validating guide to synthesizing alkyne-functionalized hydrogels using amine-alkyne crosslinking strategies.

Mechanistic Principles of Amine-Alkyne Functionalization

To engineer an alkyne-functionalized polymer network, researchers typically employ one of two inverse chemical pathways, depending on the native functional groups present on the biopolymer backbone.

  • Route A: Amine-Reactive Alkyne Modifiers (NHS-Ester Chemistry) Biopolymers rich in primary amines, such as Gelatin (via lysine residues) or Chitosan, are modified using heterobifunctional crosslinkers like NHS-PEG-Alkyne . The N-hydroxysuccinimide (NHS) ester reacts with deprotonated primary amines at a slightly basic pH (7.4–8.0) to form stable amide bonds. The inclusion of a Polyethylene Glycol (PEG) spacer is critical; it increases the hydrophilicity of the alkyne pendant group, preventing it from collapsing into hydrophobic pockets and ensuring maximum accessibility for downstream click reactions[1].

  • Route B: Alkyne-Reactive Amine Modifiers (Carbodiimide Chemistry) Biopolymers rich in carboxylic acids, such as Hyaluronic Acid (HA) or Alginate, are modified using Propargylamine . Here, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups to form an unstable O-acylisourea intermediate. The addition of N-Hydroxysuccinimide (NHS) converts this into a semi-stable NHS-ester, which is then subjected to nucleophilic attack by the primary amine of propargylamine, yielding an alkyne-functionalized polymer (HA-Alkyne)[2].

G cluster_0 Route A: Amine-Reactive Alkyne cluster_1 Route B: Alkyne-Reactive Amine A1 Gelatin/Chitosan (-NH2) A3 Alkyne-Functionalized Polymer A1->A3 Amidation (pH 7.4-8.0) A2 NHS-PEG-Alkyne A2->A3 B1 Hyaluronic Acid (-COOH) B3 Alkyne-Functionalized HA B1->B3 EDC/NHS (pH 5.5) B2 Propargylamine (-NH2, -C≡CH) B2->B3

Caption: Chemical workflows for synthesizing alkyne-functionalized hydrogel precursors.

Experimental Protocols: Synthesis and Validation

Protocol A: Synthesis of HA-Alkyne via Propargylamine (Route B)

This protocol is adapted from established methodologies for engineered Hyaluronan Elastin-like Protein (HELP) hydrogels[3].

Causality & Rationale: The reaction is performed in MES buffer at pH 5.5 because EDC is most stable and efficient at activating carboxylates in slightly acidic conditions. Tris or PBS buffers are avoided as Tris contains competing primary amines, and phosphate can reduce EDC efficiency.

  • Polymer Dissolution: Dissolve 200 mg of Hyaluronic Acid (100 kDa sodium salt) in 20 mL of 0.1 M MES buffer (pH 5.5) to achieve a 1% (w/v) solution. Stir overnight at 4°C to ensure complete hydration.

  • Carboxyl Activation: Warm the EDC and NHS to room temperature before opening to prevent condensation (which rapidly hydrolyzes EDC). Add EDC and NHS to the HA solution at a 4:1 molar ratio relative to the target equivalents of propargylamine. Stir for 30 minutes.

  • Amine-Alkyne Conjugation: Add the required equivalents of Propargylamine (see Data Table below). Safety Note: Propargylamine is volatile and toxic; perform this step in a fume hood. Stir the reaction in the dark at room temperature for 24 hours.

  • Purification: Transfer the solution to a dialysis membrane (MWCO 10–14 kDa). Dialyze against 0.1 M NaCl for 2 days, then against ultrapure H₂O for 2 days (changing the dialysate twice daily). Causality: The initial NaCl dialysis disrupts electrostatic interactions between the negatively charged HA and any unreacted, protonated propargylamine, ensuring complete removal of free alkynes that would otherwise terminate downstream hydrogel network formation.

  • Lyophilization & Self-Validation: Freeze-dry the purified product. To validate, dissolve 5 mg of the lyophilized HA-Alkyne in D₂O and perform ¹H-NMR spectroscopy. Calculate the Degree of Substitution (DoS) by comparing the integral of the propargyl methylene protons (~4.1 ppm) to the N-acetyl methyl protons of HA (~2.0 ppm)[3].

Protocol B: Synthesis of Gelatin-Alkyne via NHS-PEG-Alkyne (Route A)

Causality & Rationale: NHS-ester reactions require the target primary amines to be deprotonated (nucleophilic). Therefore, the reaction is strictly buffered at pH 8.0.

  • Polymer Dissolution: Dissolve 500 mg of Gelatin (Type A or B) in 50 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.0) at 37°C.

  • Crosslinker Addition: Dissolve the desired molar equivalent of NHS-PEG₄-Alkyne in 1 mL of anhydrous DMSO. Add this dropwise to the gelatin solution under vigorous stirring. Causality: NHS-esters hydrolyze rapidly in aqueous media (half-life of ~1-2 hours at pH 8.0). Dissolving the crosslinker in anhydrous DMSO first ensures it remains intact until it is dispersed into the polymer solution.

  • Reaction: Stir at room temperature for 2 hours. Quench the reaction by adding 100 mM Glycine for 15 minutes to consume any remaining NHS-esters.

  • Purification & Self-Validation: Dialyze against ultrapure H₂O for 3 days and lyophilize. Validate the DoS using a TNBS (2,4,6-trinitrobenzene sulfonic acid) assay. TNBS reacts with free primary amines to form a chromophore (absorbance at 335 nm). By comparing the free amine content of the modified gelatin against unmodified gelatin, the exact percentage of alkyne substitution is quantified.

Quantitative Data: Tuning the Degree of Substitution (DoS)

Controlling the DoS is critical; a DoS that is too low will fail to form a contiguous gel network, while a DoS that is too high will result in a brittle hydrogel that limits cell viability or drug diffusion.

Modification RoutePolymerReagentMolar Equivalents (Reagent : Polymer Reactive Groups)Expected Degree of Substitution (DoS)
Route A (Amidation) Gelatin (Amine)NHS-PEG₄-Alkyne0.5 : 1~40 - 45%
Route A (Amidation) Gelatin (Amine)NHS-PEG₄-Alkyne1.0 : 1> 80%
Route B (EDC/NHS) Hyaluronic Acid (Carboxyl)Propargylamine0.8 : 1~12%[2]
Route B (EDC/NHS) Hyaluronic Acid (Carboxyl)Propargylamine3.0 : 1~20%[2]
Route B (EDC/NHS) Hyaluronic Acid (Carboxyl)Propargylamine6.0 : 1~30%[2]

Hydrogel Fabrication via Bioorthogonal Click Chemistry

Once the alkyne-functionalized polymer is validated, it can be crosslinked with an azide-functionalized counterpart (e.g., PEG-diazide or Azide-Gelatin) to form a hydrogel.

For in vitro micropatterning or drug delivery, CuAAC is highly efficient[4]. However, for in vivo cell encapsulation, copper toxicity is a concern. In such cases, replacing the terminal alkyne with a strained alkyne (like DBCO-amine) allows for SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition), which proceeds spontaneously without a catalyst[5].

Protocol C: CuAAC Hydrogel Formation
  • Prepare a 5% (w/v) solution of HA-Alkyne and a 5% (w/v) solution of PEG-diazide in PBS.

  • Mix the precursor solutions at a 1:1 alkyne-to-azide molar ratio.

  • Add the catalytic system: 2 mM CuSO₄, 10 mM THPTA (a water-soluble ligand that protects biomolecules from copper-induced reactive oxygen species), and 5 mM Sodium Ascorbate (to reduce Cu(II) to the active Cu(I) state).

  • Gelation will occur within 5–15 minutes at 37°C. Unreacted alkynes remaining in the network can be subsequently utilized for post-gelation functionalization (e.g., attaching an azide-modified fluorophore or peptide)[1].

G P1 Alkyne-Functionalized Polymer Mix Precursor Mixing + Cu(I) Catalyst or SPAAC P1->Mix P2 Azide-Functionalized Crosslinker P2->Mix Gel Crosslinked Hydrogel Network (Triazole Linkages) Mix->Gel Click Chemistry (Cycloaddition) FuncGel Bio-functionalized Hydrogel (Spatial Patterning/Delivery) Gel->FuncGel Unreacted Alkynes Drug Azide-Modified Drug/Fluorophore Drug->FuncGel Post-gelation Click

Caption: Hydrogel crosslinking and post-gelation functionalization via click chemistry.

References

  • Multivalent dendrimers presenting spatially controlled clusters of binding epitopes in thermoresponsive hyaluronan hydrogels. PubMed (NIH). Available at:[Link]

  • Cell Microencapsulation Within Engineered Hyaluronan Elastin‐Like Protein (HELP) Hydrogels. PubMed Central (PMC). Available at:[Link]

  • Facile and Versatile Method for Micropatterning Poly(acrylamide) Hydrogels Using Photocleavable Comonomers. ACS Publications. Available at:[Link]

  • Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in DMSO

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-(prop-2-yn-1-yloxy)propan-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering solubility bottlenecks with 3-(prop-2-yn-1-yloxy)propan-1-amine HCl (a highly utilized alkyne-PEG1-amine linker for PROTACs and bioconjugation) in Dimethyl Sulfoxide (DMSO).

Below, we dissect the physicochemical root causes of these solubility limits and provide field-proven, self-validating protocols to rescue your stock solutions.

Mechanistic Overview: The Causality of Insolubility

It is highly counterintuitive that a highly polar, water-soluble hydrochloride salt struggles to dissolve in DMSO, one of the most powerful polar solvents available. The root cause lies in the molecular geometry and solvation mechanics of the solvent system:

  • The Aprotic Anion-Solvation Penalty: DMSO (dipole moment = 4.0 D) is an exceptional solvent for cations. Its highly exposed partial negative charge (on the oxygen atom) easily solvates the protonated amine (

    
    ). However, its partial positive charge (on the sulfur atom) is 1[1]. This steric hindrance prevents DMSO from effectively solvating small, hard anions like chloride (
    
    
    
    )[1].
  • Ion-Pairing Dominance: Because the chloride anion is left poorly solvated, the electrostatic attraction between

    
     and 
    
    
    
    remains extremely strong in anhydrous DMSO[2]. This unbroken ion pair maintains a high crystal lattice energy, which3[3].
  • Hygroscopicity & "Oiling Out": 3-(prop-2-yn-1-yloxy)propan-1-amine HCl is highly hygroscopic. If the powder absorbs atmospheric moisture during storage, it can form a localized hydration shell, causing the compound to4[4]. This residue resists uniform dissolution in anhydrous organic solvents.

Solvation_Mechanism cluster_0 Ion Pair (Insoluble State) Cation R-NH3+ Anion Cl- Cation->Anion Strong Attraction DMSO Anhydrous DMSO (Steric Hindrance) DMSO->Anion Fails to Solvate Water Protic Co-solvent (H-Bond Donor) SolvatedAnion Solvated Cl- Ion Pair Broken Water->SolvatedAnion H-Bonds to Cl- Base Organic Base (DIPEA/TEA) FreeAmine Free Amine (R-NH2) Highly Soluble Base->FreeAmine Deprotonates

Mechanistic pathways for overcoming chloride ion-pairing in DMSO.

Frequently Asked Questions (FAQs)

Q1: My 3-(prop-2-yn-1-yloxy)propan-1-amine HCl powder isn't dissolving in fresh, anhydrous DMSO at 100 mM. What is the first step? A1: Begin by applying mild heat (37–40 °C) and sonication for 10–15 minutes. Solubilization of crystalline salts is an endothermic process. Heating provides the thermodynamic energy required to disrupt the


 ion pair, while sonication provides mechanical cavitation to break up any "oiled out" aggregates[4].

Q2: I need a highly concentrated stock for my bioconjugation reaction, but it remains a cloudy suspension. How can I force it into solution? A2: If thermal and mechanical energy fail, you must alter the chemical microenvironment. You have two field-proven options:

  • In Situ Free-Basing: Add 1.1 to 1.5 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA). This neutralizes the hydrochloride salt, generating the 4[4].

  • Protic Co-solvency: Add 2–5% (v/v) of a protic solvent (e.g., water or methanol). The hydrogen-bond donors in water/methanol will specifically solvate the chloride anion,3[3].

Q3: Will adding DIPEA interfere with my downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)? A3: Generally, no. In fact, CuAAC reactions often require or benefit from the presence of an amine base to assist in the reduction of Cu(II) to Cu(I) (when using ascorbate) and to facilitate the deprotonation of the terminal alkyne.

Q4: My previously clear DMSO stock became cloudy after a freeze-thaw cycle. Is the compound degrading? A4: It is highly unlikely to be degradation. DMSO has a relatively high freezing point (18.5 °C). During freeze-thaw cycles, the solvent can absorb atmospheric moisture, altering the hydrogen-bonding network. While water generally helps solvate the chloride ion, rapid temperature and phase changes can cause 2[2]. Re-warm the aliquot to 37 °C and vortex vigorously before use.

Data Presentation: Physicochemical & Solvation Parameters

Understanding the properties of your solvent additives is critical for rational troubleshooting. The table below summarizes the quantitative and qualitative impacts of different solubilization strategies.

Solvent / AdditiveDipole Moment (D)H-Bond Donor?Primary Solvation TargetImpact on Amine HCl Solubility
Anhydrous DMSO 4.0No (Aprotic)Cation (

)
Low (Steric hindrance blocks

solvation)
Water (Co-solvent) 1.85Yes (Protic)Anion (

)
High (Breaks ion pair via strong H-bonding)
Methanol (Co-solvent) 1.70Yes (Protic)Anion (

)
High (Breaks ion pair, highly miscible with DMSO)
DIPEA (Base) N/ANoNeutralizes

Very High (Converts salt to highly soluble free base)

Experimental Protocols (Self-Validating Systems)

The following step-by-step methodologies are designed with built-in validation steps to ensure your compound is fully dissolved, preventing inaccurate dosing in downstream assays.

Protocol A: In Situ Free-Basing for High-Concentration DMSO Stocks

Objective: Achieve a >100 mM concentration of the alkyne-amine linker in DMSO for bioconjugation.

  • Weighing: Accurately weigh the required mass of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl into a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add anhydrous DMSO to achieve the desired target volume (e.g., for a 100 mM solution, add 1 mL DMSO per 14.96 mg of compound).

  • Base Addition: Add 1.2 molar equivalents of DIPEA. (Example: For 100 µmol of linker, add 120 µmol of DIPEA, which is approximately 21 µL).

  • Agitation: Vortex vigorously for 30 seconds. The solution should transition from a cloudy suspension to a clear liquid as the free base is generated[4].

  • Validation: Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the very bottom of the tube for any residual white pellet. A completely clear supernatant with no pellet validates successful solubilization.

Protocol B: Protic Co-Solvent Rescue

Objective: Solubilize the intact HCl salt without introducing organic bases (for base-sensitive downstream applications).

  • Initial Attempt: Prepare the suspension of the HCl salt in anhydrous DMSO as described in Protocol A (Steps 1-2).

  • Thermal Energy: Incubate the tube in a thermomixer at 40 °C, shaking at 800 rpm for 15 minutes.

  • Co-solvent Titration: If the solution remains cloudy, add LC-MS grade Water or Methanol in strict 1% (v/v) increments[3].

  • Sonication: Sonicate the tube in a water bath for 5 minutes after each 1% addition.

  • Validation: Stop the co-solvent addition the exact moment the solution turns clear (this typically requires <5% v/v total). Record the final volume to accurately recalculate your stock molarity.

Troubleshooting Workflow

Troubleshooting_Workflow Start Compound Insoluble in Anhydrous DMSO HeatSon Heat to 40°C & Sonicate (15 minutes) Start->HeatSon Check1 Is solution clear? HeatSon->Check1 Decision Choose Solubilization Strategy Check1->Decision No Success Clear Solution Achieved Proceed to Assay Check1->Success Yes FreeBase Add 1.2 eq DIPEA (Free-basing) Decision->FreeBase Base Tolerated CoSolvent Add 2-5% v/v Protic Co-solvent (H2O/MeOH) Decision->CoSolvent Base Sensitive FreeBase->Success CoSolvent->Success

Step-by-step decision tree for solubilizing amine hydrochlorides in DMSO.

References

  • Title: 2.
  • Title: Solubilities of Sodium Chloride and Ion-Solvent Interaction in Dimethyl Sulphoxide-Water Mixtures at 25° Source: Zenodo URL
  • Title: How to increase the solubility of 5-Aminoadamantan-2-ol hydrochloride in organic solvents Source: Benchchem URL
  • Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Post-Reaction Purification of 3-(prop-2-yn-1-yloxy)propan-1-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of removing copper catalysts after reactions involving 3-(prop-2-yn-1-yloxy)propan-1-amine, a common reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. Efficient removal of copper is paramount, as residual metal ions can be toxic to biological systems and interfere with downstream applications.[1]

Troubleshooting Guide

This section addresses common challenges encountered during the purification process.

ProblemPotential Cause(s)Recommended Solutions
Persistent blue or green color in the product after initial purification. This strongly indicates incomplete removal of the copper catalyst.[2] The product itself, containing an amine and potentially a newly formed triazole, may be chelating the copper, making it difficult to remove.- Perform additional aqueous washes with a chelating agent solution, such as 0.5 M EDTA.[1] - A combination of methods, like an EDTA wash followed by filtration through a plug of silica gel, is often more effective.[3] - For stubborn cases, consider using a scavenger resin with high affinity for copper.[3]
Low product yield after purification. - Product partitioning into the aqueous layer: The amine functionality of 3-(prop-2-yn-1-yloxy)propan-1-amine can render it and its products partially water-soluble. - Adsorption onto solid support: The product may adsorb onto silica gel, alumina, or scavenger resins.[1][4] - Product degradation: Harsh pH conditions during extraction (e.g., with ammonia) can potentially degrade the product.[1][4]- For water-soluble products, scavenger resins or dialysis are preferred over aqueous extraction.[4] - If using column chromatography, select a more polar eluent system to ensure product elution.[4] - Before committing to a scavenger resin, test a small sample to ensure the product is not irreversibly retained.[1] - Use milder chelating agents like EDTA in buffered solutions to maintain a neutral pH.[1][4]
Broad or absent peaks in NMR spectrum. The presence of paramagnetic copper ions can interfere with NMR analysis, leading to peak broadening.[3]- Prior to NMR analysis, pass the sample through a short plug of silica gel or alumina to remove trace amounts of copper.[3] - Ensure thorough copper removal using one of the detailed protocols below.
Scavenger resin is ineffective. - Insufficient quantity of resin: The binding capacity of the resin may have been exceeded. - Inappropriate resin type: Not all scavenger resins have the same affinity for copper. - Insufficient contact time: The resin may not have been stirred with the reaction mixture for a long enough duration.[4]- Increase the equivalents of the scavenger resin used. - Select a resin specifically designed for copper scavenging, such as those with thiourea or iminodiacetic acid functionalities. - Increase the stirring time to allow for complete binding of the copper to the resin.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing copper catalysts after a reaction with 3-(prop-2-yn-1-yloxy)propan-1-amine?

A1: The most common and effective methods include:

  • Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the reaction mixture, dissolved in an organic solvent, is washed with an aqueous solution of a chelating agent like EDTA, ammonium chloride, or aqueous ammonia.[4][3] These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[4]

  • Solid-Phase Scavenging: This technique utilizes scavenger resins, which are solid supports functionalized with groups that have a high affinity for copper.[2] These resins can be stirred with the reaction mixture and then simply filtered off.[2] Examples include resins with thiourea, amine, or iminodiacetic acid groups.[2]

  • Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, Celite, or alumina. These materials can adsorb the copper catalyst, allowing the desired product to pass through with the eluting solvent.[4]

  • Dialysis: For macromolecular products, such as bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method for removing small molecule impurities, including copper catalysts.[2][5]

Q2: How do I choose the best copper removal method for my specific experiment?

A2: The optimal method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required purity level. The following diagram provides a general workflow for selecting an appropriate method.

Caption: Decision workflow for selecting a copper removal method.

Q3: My product is water-soluble. Which copper removal method should I use?

A3: For water-soluble products, aqueous extraction methods are not suitable as they will lead to product loss.[4] The recommended methods are solid-phase scavenging with a suitable resin or dialysis if the product is a macromolecule.[4][5]

Q4: Can I use column chromatography to remove the copper catalyst?

A4: While column chromatography can remove copper, it is often more efficient to remove the bulk of the copper before chromatography.[3] If the copper species and your product have similar polarities, co-elution can be a problem.[3] A preliminary aqueous wash with a chelating agent or passing the crude mixture through a scavenger resin is highly recommended prior to chromatographic purification.[3]

Experimental Protocols

Protocol 1: Aqueous Wash with EDTA Solution

This protocol is suitable for products that are soluble in organic solvents.

  • Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M EDTA solution (pH 8).[1]

  • Washing: Shake the funnel vigorously for 1-2 minutes. The aqueous layer may turn blue or green, indicating the formation of the copper-EDTA complex.[1][2] Allow the layers to separate and drain the aqueous layer.[1]

  • Repeat: Repeat the EDTA wash two more times with fresh EDTA solution, or until the aqueous layer is colorless.[1][2]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[2]

Protocol 2: Solid-Phase Scavenging with Thiourea Resin

This protocol is effective for achieving very low levels of residual copper and is suitable for both organic and water-soluble products.[1][2]

  • Dissolution: Dissolve the crude product in a suitable solvent.

  • Resin Addition: Add a thiourea-based scavenger resin (e.g., SiliaMetS Thiourea), typically 3-5 equivalents relative to the initial amount of copper catalyst.[2]

  • Stirring: Stir the mixture at room temperature. The optimal time can range from 4 to 16 hours and may need to be determined empirically.[4]

  • Filtration: Filter the mixture to remove the scavenger resin. A Büchner funnel is suitable for this purpose.[1]

  • Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.[1]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 3: Dialysis for Macromolecular Products

This protocol is ideal for purifying proteins, polymers, and other large molecules.

  • Sample Preparation: Place the reaction mixture into dialysis tubing with a molecular weight cut-off (MWCO) that retains your product while allowing small molecules like copper ions to pass through.[2]

  • First Dialysis: Immerse the sealed dialysis tubing in a large volume of dialysis buffer (e.g., PBS) containing 10 mM EDTA. The buffer volume should be at least 200 times the sample volume.[2] Stir the buffer gently at 4°C for 2-4 hours.[2]

  • Buffer Changes: Replace the dialysis buffer with a fresh batch of the same buffer and continue dialysis for another 2-4 hours. Repeat this step at least two more times to ensure complete removal of the copper-EDTA complex.[2]

  • Final Dialysis: Perform a final dialysis against the buffer without EDTA to remove any excess chelating agent.

  • Product Recovery: Recover the purified product from the dialysis tubing.

Efficacy of Copper Removal Methods

The efficiency of copper removal can vary depending on the chosen method and the specific reaction conditions. The following table provides a summary of typical residual copper levels achieved with different techniques.

MethodTypical Residual Copper LevelTypical Product RecoveryNotes
Aqueous Wash (EDTA) <50 ppm[6]>90%[2]Efficiency is dependent on the number of washes and the chelating properties of the product.[2]
Solid-Phase Scavenging (Thiourea Resin) <10 ppm[2]>95%[2]Highly efficient for a broad range of copper species.[2]
Filtration through Silica Gel Variable>85%Best for removing small amounts of residual copper after an initial purification step.
Dialysis (with EDTA) <1 ppm>90%Very effective for macromolecules, but can be time-consuming.[5]

References

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to remove copper after CuAAc click reaction?. Retrieved from [Link]

  • Gao, H., et al. (2012). Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents.
  • Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group. Retrieved from [Link]

  • Google Patents. (n.d.). US3217026A - Removal of metals and color from polymeric secondary amines.
  • Reddit. (2019, October 6). How could I remove an amine from a Cu(II) complex?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]

  • Reddit. (2024, May 14). Best method for removing Cu(I) from Org compounds. r/Chempros. Retrieved from [Link]

  • Novák, Z., et al. (2012). Copper on Iron: Catalyst and Scavenger for Azide-Alkyne Cycloaddition. Synthesis, 44(23), 3722-3730.
  • ResearchGate. (2012, November 22). Which is the best and fastest technique to remove copper after polymerization reactions by ATRP?. Retrieved from [Link]

  • Google Patents. (n.d.). US20170260095A1 - Metal-based hydrogen sulfide scavenger and method of preparing same.
  • Brass, Chrome and Zinc Electro Plating In Bali. (2024, June 10). Copper Electroplating Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US20110183520A1 - Method for Removing Copper Oxide Layer.

Sources

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with 3-(prop-2-yn-1-yloxy)propan-1-amine

Welcome to the technical support center for optimizing amide coupling reactions involving 3-(prop-2-yn-1-yloxy)propan-1-amine. This guide is structured in a question-and-answer format to directly address common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 3-(prop-2-yn-1-yloxy)propan-1-amine. This guide is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental role of pH in an amide coupling reaction?

The pH of the reaction medium is a critical parameter that governs the success of an amide coupling by maintaining a delicate balance between reactant nucleophilicity and the efficiency of carboxyl activation.

  • Amine Nucleophilicity: For an amine to act as a nucleophile and attack the activated carboxylic acid, it must be in its neutral, deprotonated form (-NH₂). If the pH is too low (acidic), the amine will be protonated to its ammonium salt (-NH₃⁺). This positive charge renders it non-nucleophilic, effectively halting the reaction. The reactivity of primary amines is most efficient at a pH range of 7-8.[1][2]

  • Carboxylic Acid Activation: Conversely, many common coupling reagents, particularly carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), require the carboxylic acid to be protonated (-COOH). The activation of the carboxyl group is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[3][4]

This creates a classic dilemma: the conditions that are optimal for activating the carboxylic acid are suboptimal for the amine's reactivity, and vice versa. Therefore, pH optimization is about finding a "sweet spot" that allows for sufficient activation without completely neutralizing the amine nucleophile, or performing the reaction in a two-step process.

FAQ 2: What is the pKa of 3-(prop-2-yn-1-yloxy)propan-1-amine and why is it crucial?

The pKa is the pH at which 50% of the amine is in its protonated, non-nucleophilic form and 50% is in its deprotonated, nucleophilic form. Knowing this value is essential for selecting the appropriate reaction pH.

This means that to ensure a significant population of the reactive, deprotonated amine, the reaction pH should ideally be maintained near or slightly below its pKa, but high enough to allow for efficient coupling.

FAQ 3: What is the relevance of the terminal alkyne group at different pH values?

The terminal alkyne C-H bond is weakly acidic, with a pKa of approximately 25.[6][7] This is far more acidic than alkanes (~50) or alkenes (~44) due to the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion.[6]

However, its pKa is still extremely high compared to the pH ranges used for amide coupling (typically pH 4-9). Therefore, under standard amide coupling conditions, the terminal alkyne will remain protonated and is generally considered a stable, non-interfering functional group. Deprotonation requires a very strong base, such as sodium amide (NaNH₂), which is not used in these reactions.

Troubleshooting Guide

Issue 1: My reaction yield is low or the reaction has failed. How can pH be the cause?

Low yield is the most common problem in amide coupling and is highly sensitive to pH.

Scenario A: pH is too low (e.g., < 6.5)

  • Root Cause: The vast majority of your 3-(prop-2-yn-1-yloxy)propan-1-amine is in its protonated, non-nucleophilic ammonium form (-NH₃⁺). Even if your carboxylic acid is being activated efficiently by the coupling reagent, there is insufficient nucleophile to drive the reaction forward.

  • Solution: Increase the pH of the reaction mixture. The addition of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard practice. Aim for a pH range of 7.2-8.5. For EDC/NHS chemistry, a two-step process is often recommended: activate the carboxylic acid at pH 5.0-6.0, then raise the pH to 7.2-8.0 before adding the amine.[1][3]

Scenario B: pH is too high (e.g., > 9.0)

  • Root Cause: While your amine is fully deprotonated and highly nucleophilic, two other problems arise:

    • Hydrolysis of Activated Ester: The activated intermediate (e.g., NHS-ester) is susceptible to hydrolysis. This rate of hydrolysis increases significantly at higher pH, destroying your activated intermediate before the amine can react.[2][8] NHS esters have a half-life of only 10 minutes at pH 8.6.[2]

    • Coupling Reagent Instability: Some coupling reagents, particularly carbodiimides like EDC, are less stable at higher pH.[3]

  • Solution: Lower the pH of the reaction. Ensure you are not adding an excessive amount of base. A pH of 7.5-8.0 is often a good compromise for one-pot reactions.

Issue 2: I am observing significant side products. Could pH be the culprit?

Yes, improper pH can lead to several common side reactions.

  • N-acylurea Formation: This is a frequent issue when using carbodiimides like EDC. The highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct if it is not quickly intercepted by the amine.[9][10] This is more likely to happen at a lower pH where the amine concentration is low.

  • Racemization: If your carboxylic acid is chiral (e.g., an amino acid), operating at a suboptimal pH, particularly with certain coupling reagents, can increase the rate of racemization.[9][11] Using additives like 1-Hydroxybenzotriazole (HOBt) or using a reagent like HATU, which has a built-in HOAt moiety, can significantly suppress this side reaction.[12]

// Nodes start [label="Low Yield or\nSide Products Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_ph [label="Measure Reaction pH", fillcolor="#FBBC05", fontcolor="#202124"]; ph_low [label="pH < 6.5\n(Too Acidic)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box]; ph_optimal [label="pH 7.2 - 8.5\n(Optimal Range)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; ph_high [label="pH > 9.0\n(Too Basic)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box];

// Troubleshooting Paths cause_low [label="Primary Cause:\nAmine is protonated (-NH₃⁺)\nand non-nucleophilic.", fillcolor="#FFFFFF", fontcolor="#202124"]; solution_low [label="Solution:\nAdd non-nucleophilic base (DIPEA).\nConsider two-step protocol.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cause_high [label="Primary Causes:\n1. Hydrolysis of activated ester.\n2. Reagent instability.", fillcolor="#FFFFFF", fontcolor="#202124"]; solution_high [label="Solution:\nLower pH by reducing base.\nAvoid excessive base addition.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Reaction Optimized:\nImproved Yield &\nPurity", fillcolor="#FFFFFF", style=dashed];

// Edges start -> check_ph; check_ph -> ph_low [label="Low"]; check_ph -> ph_optimal [label="Optimal"]; check_ph -> ph_high [label="High"];

ph_low -> cause_low; cause_low -> solution_low; solution_low -> success;

ph_high -> cause_high; cause_high -> solution_high; solution_high -> success;

ph_optimal -> success; } .enddot Caption: Troubleshooting workflow for pH-related issues.

Issue 3: How does my choice of coupling reagent affect the optimal pH?

Different classes of coupling reagents have different mechanisms and stabilities, which influences the ideal pH range.

Reagent ClassExamplesOptimal pH (General)Key Considerations
Carbodiimides EDC, DCCActivation: 4.5-6.0Coupling: 7.2-8.5Prone to N-acylurea side products.[9][10] Often requires an additive like NHS or HOBt. Two-step protocols are common.[1][3]
Onium Salts (Aminium/Uronium) HATU, HBTU7.5 - 9.0Highly efficient and fast.[12][13] Less prone to racemization.[12] Requires a non-nucleophilic base (e.g., DIPEA) for activation.[12][14]
Onium Salts (Phosphonium) PyBOP7.5 - 9.0Good for sterically hindered couplings. Byproducts can be difficult to remove.[10]

// Equilibrium Edge Amine_p -> Amine_d [dir=both, label=" pKa ~9.5-10.5 ", style=dashed, color="#4285F4"];

// Annotation note [label="Reaction pH must be high enough to favor the\nactive Amine-NH₂ form for nucleophilic attack.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Amine_d -> note [style=invis]; } .enddot Caption: pH effect on amine nucleophilicity.

Experimental Protocols

Protocol 1: General One-Pot Amide Coupling using HATU

This protocol is a robust starting point for coupling 3-(prop-2-yn-1-yloxy)propan-1-amine.

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-(prop-2-yn-1-yloxy)propan-1-amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.

  • Add 3-(prop-2-yn-1-yloxy)propan-1-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine to remove unreacted materials and byproducts.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: Two-Step Amide Coupling using EDC/NHS

This protocol is ideal for sensitive substrates and helps minimize side reactions by separating the activation and coupling steps.

Materials:

  • Carboxylic acid (1.0 eq)

  • EDC·HCl (1.2 eq)

  • N-Hydroxysuccinimide (NHS) (1.2 eq)

  • 3-(prop-2-yn-1-yloxy)propan-1-amine (1.1 eq)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.5

Procedure:

  • Activation Step: Dissolve the carboxylic acid in Activation Buffer (pH 5.5).

  • Add NHS, followed by EDC·HCl.

  • Stir the mixture at room temperature for 30-60 minutes to form the NHS-ester.

  • Coupling Step: Add the activated NHS-ester solution directly to a solution of 3-(prop-2-yn-1-yloxy)propan-1-amine dissolved in the Coupling Buffer (pH 7.5). Alternatively, adjust the pH of the activation mixture to 7.2-7.5 before adding the amine.[1]

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purify the product as described in Protocol 1.

References

  • Sutherland, J. D. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications.

  • BenchChem. Technical Support Center: Optimizing pH for EDC/NHS Reactions.

  • ThermoFisher Scientific. EDC Instructions.

  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.

  • BenchChem. Amide Functionalization: Examination Under Variable pH Conditions.

  • Interchim. NHS / sulfo-NHS.

  • Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC.

  • University of Calgary. Ch 9: Acidity of Terminal Alkynes.

  • LibreTexts Chemistry. 21.7: Chemistry of Amides.

  • Dunetz, J. R., et al. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Chemistry Steps. Acidity of Terminal Alkynes.

  • Quora. Why are terminal alkynes acidic in nature?

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis.

  • The Organic Chemistry Tutor. The Acidity of Terminal Alkynes. YouTube.

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base.

  • Michigan State University Chemistry. Alkyne Reactivity.

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Sigma-Aldrich. Coupling Protocol for Primary Amine of a Ligand.

  • HepatoChem. Amide coupling reaction in medicinal chemistry.

  • BenchChem. Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.

  • Reddit. Side reactions with HBTU amide coupling?

  • AxisPharm. Amide coupling Protocol for Amino PEG.

  • BenchChem. Standard Protocol for HATU Coupling in Solution Phase.

  • Sigma-Aldrich. 3-(prop-2-yn-1-yloxy)propan-1-amine.

  • pKa chart.

  • University of Regina. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture.

  • PubChem. 3-(Prop-2-yn-1-yloxy)prop-1-ene.

  • PubMed. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces.

  • BenchChem. Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide.

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

  • ChemScene. 3-(2-Isopropylphenoxy)propan-1-amine.

  • Sigma-Aldrich. 3-(prop-2-yn-1-yloxy)propan-1-ol.

Sources

Optimization

Purification methods for 3-(prop-2-yn-1-yloxy)propan-1-amine conjugates

Technical Support Center: Purification Methods for 3-(prop-2-yn-1-yloxy)propan-1-amine Conjugates Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Methods for 3-(prop-2-yn-1-yloxy)propan-1-amine Conjugates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of synthesizing and purifying bioconjugates using the bifunctional linker 3-(prop-2-yn-1-yloxy)propan-1-amine (commonly referred to as Alkyne-PEG1-Amine).

Because this linker contains both a primary amine (for NHS-ester/EDC coupling) and a terminal alkyne (for CuAAC click chemistry), purification must be strategically phased to protect the integrity of both functional groups and the attached biomolecules.

Part 1: Core Experimental Workflows & Methodologies

The following workflows establish a self-validating system for dual-conjugation. By integrating real-time analytical monitoring, you ensure that each intermediate is pure before proceeding to the next chemical transformation.

Workflow A 3-(prop-2-yn-1-yloxy)propan-1-amine (Bifunctional Linker) B Amine Coupling (NHS-Ester Reaction) A->B pH 8.0-8.5 (Amine Reactive) C Alkyne Coupling (CuAAC Click Chemistry) A->C Alternative Path (Alkyne Reactive) D Intermediate Purification (RP-HPLC / Precipitation) B->D Monitor via HPLC every 30 mins E Copper Quenching (50 mM EDTA Wash) C->E Chelate Cu(I)/Cu(II) D->C Add Azide-Target + Cu(I)/THPTA F Final Polish (SEC or SAX-HPLC) E->F Remove Salts G Validated Bioconjugate F->G Confirm Purity

Caption: Workflow for dual-conjugation and purification of Alkyne-PEG1-Amine constructs.

Methodology 1: Amine-NHS Ester Conjugation & Intermediate Purification
  • Buffer Preparation: Prepare 0.1 M Sodium Borate buffer and verify the pH is exactly 8.0–8.5.

    • Causality: The primary amine of the linker must be unprotonated to act as a potent nucleophile. Tris or Glycine buffers are strictly prohibited as they contain competing primary amines that will consume your NHS-ester.

  • Reaction Assembly: Dilute the 3-(prop-2-yn-1-yloxy)propan-1-amine linker to 1 mM in the buffer. Add 20% v/v anhydrous DMSO.

    • Causality: DMSO ensures the solubility of hydrophobic NHS-ester payloads and prevents premature precipitation during coupling[1].

  • Self-Validating Monitoring: Add 2.0 equivalents of the NHS-ester. Monitor the reaction every 30 minutes via analytical RP-HPLC.

    • Causality: Real-time monitoring prevents over-incubation. Extended incubation leads to NHS hydrolysis products that have similar retention times to your product, complicating downstream purification[1].

  • Quenching and Isolation: Once the alkyne-intermediate is formed, add 10% v/v of 3.0 M Lithium Perchlorate to precipitate the conjugate (if oligonucleotide-based) or proceed directly to Size Exclusion Chromatography (SEC) (if protein-based)[1].

Methodology 2: CuAAC Click Conjugation & Final Purification
  • Catalyst Preparation: Prepare a fresh solution of CuSO

    
     and THPTA ligand in a 1:5 molar ratio.
    
    • Causality: THPTA coordinates and stabilizes Cu(I), preventing the generation of reactive oxygen species (ROS) that degrade oligonucleotides and proteins.

  • Reaction Assembly: Mix the alkyne-functionalized intermediate with the azide-target. Add Sodium Ascorbate (10 equivalents) to reduce Cu(II) to the active Cu(I) catalyst.

  • Copper Quenching (Critical Step): Immediately after the reaction reaches completion, wash the solid support or add 50 mM EDTA to the solution.

    • Causality: EDTA strongly chelates residual copper. Without this step, copper ions coordinate with the newly formed triazole ring, causing downstream aggregation and severe metallo-interference during LC-MS analysis[2].

  • Final Polish: Purify the final conjugate via SEC (for proteins) or Strong Anion Exchange (SAX-HPLC) (for oligonucleotides)[1].

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Start Impure Conjugate Q1 Is Cu(I) present? Start->Q1 Sol1 Wash with 50 mM EDTA or use Chelex resin Q1->Sol1 Yes Q2 Poor RP-HPLC Resolution? Q1->Q2 No Sol2 Switch to 0.1 M TEAB buffer (pH 8.5) Q2->Sol2 Yes Q3 Low Amine Coupling Yield? Q2->Q3 No Sol3 Check buffer pH (8.0-8.5) Avoid Tris/Glycine Q3->Sol3 Yes

Caption: Decision tree for troubleshooting common bioconjugate purification issues.

Q: Why am I seeing low yields and peak tailing during RP-HPLC purification of my alkyne-modified oligonucleotide? A: Peak tailing and poor resolution of alkyne-modified oligonucleotides typically result from secondary interactions with the stationary phase or suboptimal ion-pairing.

  • Causality & Solution: Standard acetate or phosphate buffers often fail to fully mask the highly charged phosphate backbone of the oligonucleotide. Switch your mobile phase to 0.1 M Triethylammonium bicarbonate (TEAB) buffer at pH 8.5. TEAB acts as a volatile ion-pairing agent that drastically improves the resolution of alkyne-modified species while maintaining a slightly basic pH to ensure stability[3]. Furthermore, TEAB is fully compatible with downstream LC-MS validation, allowing you to directly verify the mass of your conjugate.

Q: After performing a CuAAC click reaction, my protein conjugate is precipitating or showing massive aggregation on Size Exclusion Chromatography (SEC). How do I fix this? A: Aggregation post-CuAAC is almost always caused by residual copper toxicity.

  • Causality & Solution: Copper(I) and its oxidized Copper(II) form can catalyze protein cross-linking and precipitation. Additionally, copper ions coordinate tightly with the nitrogen atoms in the newly formed triazole ring.

  • Self-Validating Fix: Immediately after the click reaction, quench the mixture by adding 50 mM EDTA. EDTA strongly chelates Cu(I)/Cu(II), forming a highly water-soluble complex that is easily separated from the bioconjugate during SEC or dialysis[2]. Always run a control SEC of the unconjugated protein to establish a baseline retention time and verify that the aggregation peak has disappeared.

Q: My NHS-ester coupling to the amine group of the 3-(prop-2-yn-1-yloxy)propan-1-amine linker failed. RP-HPLC shows only hydrolyzed starting material. What went wrong? A: This is a classic case of competing nucleophiles or incorrect pH management.

  • Causality & Solution: The primary amine of the linker must be unprotonated to attack the NHS-ester, requiring a pH of 8.0–8.5. However, at this pH, the NHS-ester is highly susceptible to hydrolysis by water. If your buffer contained primary amines (e.g., Tris or Glycine), they outcompeted your linker.

  • Self-Validating Fix: Use an amine-free buffer like 0.1 M Sodium Borate (pH 8.0). Dilute the linker first, add 20% v/v anhydrous DMSO to maintain NHS-ester solubility, and monitor the reaction via RP-HPLC every 30 minutes[1]. If the reaction does not reach completion within 4 hours, precipitate the intermediate rather than leaving it overnight, which guarantees total hydrolysis.

Part 3: Quantitative Purification Parameters

To ensure reproducibility, benchmark your purification strategies against the following standardized parameters tailored to the specific biomolecule conjugated to the Alkyne-PEG1-Amine linker.

Conjugate TypePrimary Purification MethodRecommended Buffer SystemCritical pHExpected YieldKey Monitoring Metric
Oligonucleotides SAX-HPLC / RP-HPLC0.1 M TEAB or 50 mM Tris/NaCl8.0 - 8.545 - 65%A260/A280 ratio, LC-MS mass shift
Proteins / Antibodies SEC / Dialysis1X PBS + 1 mM EDTA7.4 - 8.070 - 85%SEC-HPLC retention time, Aggregation %
Small Molecules RP-HPLC (C18)0.1% TFA in Water / Acetonitrile2.0 - 3.080 - 95%UV-Vis

, Purity >95%

Part 4: References

The methodologies and mechanistic principles detailed in this technical guide are grounded in the following peer-reviewed protocols and chemical standards:

  • Title: Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies Source: STAR Protocols (Cell Press), 2024 URL: [Link]

  • Title: Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates Source: Molecules (MDPI), 2024 URL: [Link]

  • Title: New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides Source: ACS Omega (American Chemical Society), 2020 URL: [Link]

Sources

Troubleshooting

Handling hygroscopic nature of 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride

Technical Support Center: Handling Hygroscopic 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride Executive Summary & Core Directive 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride (CAS: 226931-60-8) is a bifunctional l...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride

Executive Summary & Core Directive

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride (CAS: 226931-60-8) is a bifunctional linker widely used in "Click Chemistry" (CuAAC) and PROTAC development. As a primary amine hydrochloride salt, it is inherently hygroscopic .

The Critical Risk: The primary failure mode in experiments using this compound is stoichiometric error . When the salt absorbs atmospheric moisture, its effective molecular weight increases. Weighing a "wet" sample results in under-dosing the alkyne functional group, leading to incomplete conjugation, low yields, and difficult purification of unreacted partners.

This guide provides a self-validating system to ensure the integrity of your linker before it enters the reaction flask.

The Mechanism: Why is it Hygroscopic?

Understanding the "why" allows you to predict when the compound is at risk.

  • Lattice Energy vs. Hydration Energy: The chloride anion (

    
    ) and the ammonium cation (
    
    
    
    ) form a crystal lattice. However, the hydration energy of these ions is high. When exposed to humidity, water molecules intercalate into the lattice to stabilize the ions, eventually breaking the lattice structure and causing deliquescence (turning from solid to liquid/goo).
  • The Alkyne Factor: While the propargyl ether group is relatively stable, the ether oxygen can act as a weak hydrogen bond acceptor, further encouraging water retention.

Standard Operating Procedures (SOPs)

Phase 1: Receipt & Long-Term Storage

Do not store this compound in its original shipping bag alone. The following protocol ensures shelf-life stability (>12 months).

  • Immediate Action: Upon receipt, inspect the physical state. It should be a white to off-white crystalline solid. If it appears clumpy or translucent, it has already absorbed moisture (see Troubleshooting).

  • The Double-Barrier Method:

    • Primary Container: Glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage as it is permeable to water vapor over time.

    • Secondary Environment: Place the tightly capped vial inside a desiccator containing active desiccant (e.g., Drierite™ or

      
      ).
      
    • Temperature: Store at -20°C . Cold storage slows degradation but increases the risk of condensation upon opening.

CRITICAL RULE: Never open a cold vial immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator before opening. Opening a cold vial in humid lab air causes immediate condensation on the solid.

Phase 2: Weighing & Dispensing

The majority of experimental errors occur here.

  • Method A: The Inert Gas Bag (Recommended)

    • Place the balance and the compound inside a glove bag or glovebox purged with

      
       or Ar. This is the only way to guarantee 100% dry mass.
      
  • Method B: The "Difference" Weighing (Benchtop)

    • Tare a dry, capped scint vial.

    • Quickly transfer an approximate amount of the amine salt into the vial.

    • Cap immediately and weigh.

    • Calculate the mass by difference. Do not try to weigh exact amounts on an open weigh boat; the mass will drift upwards as you watch.

Visual Workflows

Figure 1: Storage & Handling Decision Tree

Caption: Logical flow for determining the appropriate handling method based on available equipment and compound state.

StorageHandling Start Compound Receipt/Usage CheckState Visual Inspection: Is it free-flowing powder? Start->CheckState Yes Yes CheckState->Yes No No (Clumpy/Gooey) CheckState->No Environment Select Environment Yes->Environment Redry EXECUTE RECOVERY PROTOCOL (See Figure 2) No->Redry Dry Proceed to Weighing Redry->Dry Glovebox Glovebox (Ar/N2) Environment->Glovebox Bench Benchtop Environment->Bench MethodA Weigh Openly Glovebox->MethodA MethodB Difference Weighing (Closed Vials) Bench->MethodB Storage Storage: -20°C + Desiccant MethodA->Storage MethodB->Storage

Figure 2: "Wet" Compound Recovery Protocol

Caption: Step-by-step workflow for restoring the hydrochloride salt to anhydrous stoichiometry.

RecoveryProtocol Step1 1. Dissolve Desc1 Dissolve 'goo' in min. vol. of Dry Methanol or Ethanol Step1->Desc1 Step2 2. Evaporate Step1->Step2 Desc2 Rotary evaporate to remove bulk water (azeotrope) Step2->Desc2 Step3 3. Vacuum Dry Step2->Step3 Desc3 High Vacuum (<1 mbar) over P2O5 for 12-24h Step3->Desc3 Step4 4. Verify Step3->Step4 Desc4 Check NMR (H2O peak) or Titrate (AgNO3) Step4->Desc4

Troubleshooting & FAQs

Q1: My compound has turned into a sticky oil. Is it degraded? A: Likely not. It has deliquesced (dissolved in absorbed water).

  • Diagnosis: Run a proton NMR in

    
    . If the propargyl peaks (doublet at ~4.2 ppm, triplet at ~2.5 ppm) and the propyl chain signals are intact, the molecule is stable.
    
  • Fix: Do not attempt to scrape it. Dissolve the entire oil in dry methanol, transfer to a tared flask, evaporate the solvent, and dry under high vacuum (see Figure 2).

Q2: I am getting low yields in my Click reaction. Could this be the salt? A: Yes. If your salt contains 10-15% water by weight (common for amine HCl salts), you are adding 10-15% less alkyne than calculated.

  • Solution: Assume a "correction factor" if you cannot dry it perfectly. Alternatively, use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to determine the exact purity/content before setting up the reaction.

Q3: Can I free-base the amine to make it less hygroscopic? A: You can, but free amines are prone to oxidation and


 absorption (forming carbamates) over time.
  • Recommendation: Keep it as the HCl salt for storage. If your reaction requires the free base, perform an in situ neutralization: Add the HCl salt to the reaction mixture along with 1.0-1.2 equivalents of a base like DIPEA or Triethylamine.

Q4: Which solvent should I use for stock solutions? A: See the compatibility table below. Avoid protic solvents for long-term storage of stock solutions if possible, although dry DMSO is acceptable.

Technical Data: Solvent & Desiccant Compatibility

Table 1: Solvent Compatibility for 3-(prop-2-yn-1-yloxy)propan-1-amine HCl

SolventSolubilitySuitability for ReactionNotes
Water HighExcellent Ideal for CuAAC if using water-soluble ligands (THPTA).[1]
DMSO HighGood Good for stock solutions; freeze at -20°C to prevent water uptake.
DMF HighGood Difficult to remove; ensure DMF is anhydrous.
DCM/CHCl3 Low/Mod.Poor Salt form is polar; poor solubility in non-polar organics.
Methanol HighGood Best for recovering/transferring sticky material.

Table 2: Desiccant Selection Guide

DesiccantEfficiencyCompatibilityRecommendation

ExtremeAcidicBest for recovering "wet" HCl salts.
KOH HighBasicAvoid . Can react with HCl salt (deprotonation).
Silica Gel LowNeutralGood for general storage, insufficient for drying.
CaSO4 (Drierite) ModerateNeutralGood for maintaining dry atmosphere in desiccators.

References

  • Hygroscopic Nature of Amine Salts : BenchChem. (n.d.). Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • Click Chemistry Stoichiometry : Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Retrieved from

  • Handling Procedures : Fisher Scientific. (2010).[2] Safety Data Sheet: Propargylamine hydrochloride. Retrieved from

  • Compound Data : PubChem. (2025).[3] 3-(Prop-2-yn-1-yloxy)prop-1-ene | C6H8O.[3] Retrieved from

Sources

Optimization

Reducing steric hindrance when using short ether linkers in click chemistry

Status: Active Agent: Senior Application Scientist Ticket ID: CLICK-OPT-004 Subject: Troubleshooting low conjugation efficiency with short ether (PEG) linkers. Executive Summary: The "Short Linker" Paradox You are likely...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Agent: Senior Application Scientist Ticket ID: CLICK-OPT-004 Subject: Troubleshooting low conjugation efficiency with short ether (PEG) linkers.

Executive Summary: The "Short Linker" Paradox

You are likely using short ether linkers (e.g., PEG2, PEG3, or PEG4) to maintain a compact hydrodynamic radius or to ensure rapid pharmacokinetics (clearance) of your final conjugate. However, you are encountering steric shielding .

When a linker is short (<15 Å), the reactive "click" handle (e.g., DBCO, Azide, Tetrazine) does not project beyond the hydration shell of the biomolecule. It often "folds back" or becomes buried in the hydrophobic pockets of the protein surface, rendering it inaccessible.

This guide provides the protocols to force these buried groups into the reactive window without increasing linker length.

Diagnostic Module: Is it Sterics or Chemistry?

Before altering your protocol, confirm that steric hindrance is the root cause. Use this logic flow to diagnose the failure mode.

TroubleshootingFlow Start Issue: Low Conjugation Yield CheckHydro Check Payload Hydrophobicity Start->CheckHydro IsHydrophobic Is Payload Hydrophobic? CheckHydro->IsHydrophobic SolventTest Test: Add 10% DMSO/DMA IsHydrophobic->SolventTest Yes (e.g., DBCO, Drug) OrientationCheck Check Handle Orientation IsHydrophobic->OrientationCheck No (e.g., Azide) YieldImproves Yield Improves? SolventTest->YieldImproves Diagnosis1 Diagnosis: Hydrophobic Collapse (Linker is pinned to protein) YieldImproves->Diagnosis1 Yes Diagnosis2 Diagnosis: True Steric Shielding (Handle is physically blocked) YieldImproves->Diagnosis2 No Diagnosis2->OrientationCheck Next Step

Caption: Diagnostic logic to distinguish between hydrophobic collapse (solvable with cosolvents) and geometric steric shielding (requires handle inversion).

Optimization Protocols

If you cannot increase linker length, you must optimize the Micro-Environment and the Handle Orientation .

Protocol A: The "Inverted Handle" Strategy (Critical)

The Problem: Many researchers place the bulky handle (e.g., DBCO, TCO) on the protein because it is easier to synthesize the NHS-DBCO ester. The Failure: With a short PEG linker, the bulky DBCO group (approx. 10 Å wide) clashes with the protein surface, creating a "dead zone" for the incoming azide.

The Fix: Swap the orientation.

  • Biomolecule: Attach the Smallest handle (Azide or Alkyne).

  • Payload: Attach the Bulkiest handle (DBCO or Tetrazine).

FeatureDBCO (Dibenzocyclooctyne)Azide (-N3)Impact on Short Linkers
Size ~350 Da (Bulky/Rigid)~42 Da (Tiny/Linear)DBCO requires >PEG4 to rotate freely. Azide works with PEG2.
Hydrophobicity High (LogP > 5)LowDBCO adheres to protein surfaces; Azide remains solvated.
Rec. Put on Small Molecule Put on Protein Minimizes Surface Shielding
Protocol B: The "Solvation Expansion" Method

Short ether linkers are flexible. In aqueous buffer, they often collapse. Expanding the polymer coil forces the reactive group away from the protein.

Reagents:

  • Cosolvent: DMSO or DMA (Dimethylacetamide).

  • Chaotrope (Optional): Urea (2M) or Guanidine HCl (if protein stability permits).

Step-by-Step:

  • Preparation: Dissolve your payload (Drug-Linker) in 100% DMSO.

  • Buffer Adjustment: Adjust your protein buffer (PBS) to contain 10-15% DMSO .

    • Why? This disrupts the water structure around the protein surface, preventing the hydrophobic "sticking" of the linker/handle to the protein.

  • Addition: Add the payload slowly to the protein.

  • Incubation: Incubate at 25°C (Room Temp) rather than 4°C.

    • Thermodynamics: Higher temperature increases the motional freedom of the short linker, allowing it to sample the "open" conformation more frequently.

Advanced Troubleshooting (FAQ)

Q: I am using CuAAC (Copper-Catalyzed) with a PEG3 linker. The reaction works on peptides but fails on my antibody. Why? A: This is the "Canyon Effect." On a large protein, a PEG3 linker (~10-12 Å) barely clears the surface topography. The copper catalyst complex (Cu-THPTA) is bulky.

  • Solution: Switch to a smaller ligand like BTTES or TBTA (if using cosolvents), or use a "chelating azide" which recruits copper specifically to the reaction site, effectively increasing the local concentration of the catalyst.

Q: Why does my short-linker conjugate precipitate? A: This is likely Hydrophobic Masking . If you attach a hydrophobic payload (like a toxin or dye) via a short PEG2/3 linker, the payload cannot solvate independently. It collapses onto the protein.

  • Solution: You must increase the Hydrophilic Mass laterally if you cannot do it longitudinally. Use a Branched Linker (e.g., a PEG2 linker that has a side-chain sulfonate or carboxylic acid). This adds charge repulsion without adding length.

Q: Can I use "Rigid" linkers to fix this? A: Yes. Replacing a flexible PEG3 ether with a rigid Proline-rich or Piperazine-based short linker acts like a "stiff arm," projecting the handle away from the surface regardless of solvation. This is chemically more complex but solves the steric entropy problem.

Mechanistic Visualization: The Umbrella Effect

Understanding why short linkers fail requires visualizing the "Cone of Accessibility."

StericModel cluster_0 Scenario A: Flexible Short Linker (PEG3) cluster_1 Scenario B: Optimized Orientation Protein1 Protein Surface Linker1 PEG3 (Flexible) Protein1->Linker1 Attached Handle1 DBCO Handle Linker1->Handle1 Handle1->Protein1 Hydrophobic Collapse Protein2 Protein Surface Linker2 PEG3 (Solvated) Protein2->Linker2 Handle2 Azide (Small) Linker2->Handle2 Target2 DBCO-Payload Handle2->Target2 High Efficiency Access

Caption: Scenario A shows the handle collapsing onto the protein (Steric Shielding). Scenario B shows the "Inverted Handle" strategy allowing access.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The foundational text on linker geometry and steric shielding).

  • Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research. (Discusses the hydrophobicity of cyclooctynes like DBCO).

  • BenchChem Technical Support. (2025). Impact of steric hindrance on DBCO conjugation. (Specific data on DBCO vs. Azide orientation).

  • Muselink, A., et al. (2022). Impact of linker length on the activity of antibody-drug conjugates. Bioconjugate Chemistry. (Validation of linker length effects on aggregation).

  • AAT Bioquest. (2024). DBCO-Azide Ligation Protocol and Troubleshooting. (Protocols for solvent optimization in SPAAC).

Troubleshooting

Strategies for scaling up synthesis involving 3-(prop-2-yn-1-yloxy)propan-1-amine

Executive Summary & Safety Directive You are likely synthesizing 3-(prop-2-yn-1-yloxy)propan-1-amine (CAS: 1099527-91-9) as a heterobifunctional linker for PROTACs or Click Chemistry applications. While the chemistry app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

You are likely synthesizing 3-(prop-2-yn-1-yloxy)propan-1-amine (CAS: 1099527-91-9) as a heterobifunctional linker for PROTACs or Click Chemistry applications. While the chemistry appears simple (ether formation), scaling this from milligrams to >100g presents two critical failure points: runaway exotherms during alkylation and product loss during aqueous workup due to the molecule's high polarity.

Critical Safety Advisory: Propargyl Bromide

Before proceeding, review the hazards of the key reagent, Propargyl Bromide.

  • Shock Sensitivity: Dry/neat propargyl bromide is shock-sensitive and can detonate. ALWAYS use the 80% wt solution in toluene for scale-up.

  • Lachrymator: It is a potent tear gas. All transfers must occur in a closed system or high-velocity fume hood.

  • Explosive Acetylides: Do not use copper or silver needles/fittings. Terminal alkynes form explosive acetylides with these metals [1].[1]

Strategic Route Selection

For scale-up (>50g), we recommend Route A (Boc-Protection Strategy) over direct alkylation.

FeatureRoute A: Boc-Protection (Recommended)Route B: Direct Alkylation of Diol
Purity Profile High (>98%). Prevents N-alkylation.Low. Mixtures of mono/di-alkylated products.
Purification Crystallization or simple flash chromatography.Difficult distillation (high bp/polymerization risk).
Cost Higher (requires

).
Lower raw material cost.
Scalability Excellent (Phase Transfer Catalysis).Poor (Statistical mixture limits yield).

Detailed Scale-Up Protocol (Route A)

Phase 1: The "Boc-Lock" (Protection)

Goal: Mask the amine to prevent N-propargylation.

  • Setup: Reactor with mechanical stirrer (overhead), internal temp probe.

  • Reagents: 3-amino-1-propanol (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.2 eq), Water/Dioxane (1:1).
  • Process:

    • Dissolve amino-propanol in water/dioxane.

    • Cool to 0°C. Add

      
       slowly (exothermic).
      
    • Checkpoint: Ensure pH > 8. If pH drops, the amine protonates and reaction stalls.

  • Workup: Extract with EtOAc. The product, N-Boc-3-amino-1-propanol, is lipophilic enough to extract easily.

Phase 2: Williamson Ether Synthesis via Phase Transfer Catalysis (PTC)

Goal: O-alkylation without using hazardous NaH/DMF on a kilo scale.

Why PTC? Using NaH (Sodium Hydride) on a large scale generates massive


 gas and requires dry solvents. PTC allows the use of NaOH (aq) and Toluene, which is safer and cheaper [2].
  • Reagents:

    • Substrate: N-Boc-3-amino-1-propanol (1.0 eq)

    • Alkylator: Propargyl bromide (80% in Toluene) (1.3 eq)

    • Base: 50% NaOH (aq) (5.0 eq)

    • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq)

    • Solvent: Toluene (3-5 volumes)

  • Procedure:

    • Charge Toluene, Substrate, and Catalyst.[2]

    • Add NaOH solution.[2] Agitate vigorously (high shear mixing is critical for PTC).

    • Cool to 10°C.

    • Dosing: Add Propargyl bromide solution dropwise. Warning: Reaction is exothermic. Maintain T < 25°C.

    • Warm to ambient (20-25°C) and stir for 12-18h.

  • Validation: TLC (Hex/EtOAc) should show conversion. If stalled, add more catalyst (0.01 eq), not more base.

Phase 3: The "Amine Trap" (Deprotection & Isolation)

Goal: Remove Boc and isolate the hydrophilic amine.

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Reaction: Stir N-Boc intermediate with acid at 0°C

    
     RT.
    
  • The Bottleneck (Isolation):

    • Problem: The free amine is highly water-soluble.

    • Solution: Do not use standard water/ether extraction.

    • Protocol:

      • Evaporate volatiles (Dioxane/HCl) completely.

      • Redissolve residue in minimal water.

      • Basify to pH 14 with NaOH pellets (keep cold!).

      • Extraction: Use DCM:Isopropanol (9:1) or Chloroform . Pure EtOAc will not extract this polar amine efficiently [3].

      • Dry organic layer (

        
        ) and concentrate.
        

Visual Workflows

Synthetic Pathway Logic

SynthesisWorkflow Start 3-amino-1-propanol Step1 Step 1: Boc Protection (Boc2O, Base) Start->Step1 Inter1 N-Boc Intermediate (Lipophilic) Step1->Inter1 Yield >95% Step2 Step 2: O-Alkylation (Propargyl Br, NaOH, PTC) Inter1->Step2 Toluene/H2O Inter2 Protected Ether (N-Boc-O-Propargyl) Step2->Inter2 Control Exotherm Step3 Step 3: Deprotection (HCl or TFA) Inter2->Step3 Final Target Amine (Hydrophilic) Step3->Final DCM:IPA Extraction

Caption: Optimized 3-step workflow utilizing Boc-protection to ensure O-selectivity and Phase Transfer Catalysis for safe scale-up.

Troubleshooting Guide (FAQ)

Issue 1: "My yield is low (<40%) during the alkylation step."

Diagnosis:

  • Stirring Rate: PTC reactions are diffusion-controlled. If your phases aren't an emulsion, the reaction stops.

  • Water Content: Propargyl bromide hydrolyzes in hot caustic. Fix:

  • Increase impeller speed (RPM) to ensure a milky emulsion.

  • Keep the temperature below 25°C . Higher temps favor hydrolysis of the alkyl halide over alkylation of the alcohol [4].

Issue 2: "I cannot recover the product after deprotection; it's stuck in the water."

Diagnosis: The free amine is a small, polar molecule. Standard extraction (EtOAc/Water) fails because the partition coefficient (


) is negative or near zero.
Fix: 
  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use DCM:Isopropanol (3:1) for extraction. The alcohol helps pull the polar amine into the organic phase.

  • Alternative: If using HCl deprotection, simply strip the solvent to isolate the hydrochloride salt directly. This is often more stable and easier to handle than the free base.

Issue 3: "The product turns black upon storage."

Diagnosis: Terminal alkynes are unstable. Trace metals (from spatulas or fittings) or basic impurities can catalyze polymerization. Fix:

  • Purification: Ensure all base is removed (wash with brine).

  • Storage: Store as the HCl salt at -20°C. The salt form suppresses the nucleophilicity of the amine and stabilizes the alkyne.

  • Stabilizers: Commercial propargyl bromide contains MgO or similar stabilizers; ensure your final product is distilled or chromatographed to remove polymers if observed [5].

References

  • Hazards of Acetylides: Bretherick's Handbook of Reactive Chemical Hazards. Propargyl Bromide Safety Profile.[3][4][5]

  • Williamson Ether Synthesis Scale-Up: BenchChem Technical Guides. Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis.[2][6]

  • Amine Purification Strategies: Biotage Flash Purification Blog. Purifying Hydrophilic Amines.

  • Reaction Kinetics & Hydrolysis: Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Variables.

  • Propargyl Bromide Handling: Sigma-Aldrich Technical Bulletin. Handling and Storage of Propargyl Halides.[3][7]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 3-(prop-2-yn-1-yloxy)propan-1-amine Hydrochloride: A Comparative Analytical Guide

Executive Summary 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride, frequently referred to as Propargyl-PEG1-amine HCl, is a critical bifunctional linker utilized in advanced bioconjugation and drug delivery systems[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride, frequently referred to as Propargyl-PEG1-amine HCl, is a critical bifunctional linker utilized in advanced bioconjugation and drug delivery systems[1]. By providing a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and a primary amine for standard amide coupling, it acts as a highly efficient molecular bridge [3]. However, the analytical characterization of this molecule heavily depends on its salt form. This guide objectively compares the hydrochloride salt against alternative forms and provides a self-validating 1H NMR protocol to ensure rigorous quality control.

Comparative Analysis: Salt Forms vs. Free Base

When sourcing or synthesizing 3-(prop-2-yn-1-yloxy)propan-1-amine, researchers must choose between the free base, the trifluoroacetate (TFA) salt, and the hydrochloride (HCl) salt. The HCl salt is widely considered the industry standard for long-term stability and analytical clarity.

Table 1: Performance Comparison of Propargyl-PEG1-Amine Forms
FeatureHydrochloride (HCl) SaltFree BaseTrifluoroacetate (TFA) Salt
Physical State Crystalline solidViscous oilHygroscopic solid/oil
Storage Stability Excellent (Resists amine oxidation)Poor (Prone to atmospheric oxidation)Moderate (Hygroscopic degradation)
Handling Easy to weigh accuratelyDifficult to transfer quantitativelyRequires inert atmosphere handling
NMR Resolution Sharp, distinct peaks in DMSO-d6Broadened peaks due to H-bondingDistinct, but introduces ¹⁹F background
Downstream Utility Requires mild base (e.g., DIPEA) for couplingDirect coupling readyRequires base; CF₃COO⁻ may interfere

Verdict: While the free base offers the convenience of direct coupling without an exogenous base, its poor shelf-life and handling difficulties make it suboptimal for rigorous pharmaceutical development. The HCl salt provides the best balance of stability, precise weighability, and superior NMR resolution.

1H NMR Characterization (DMSO-d6)

Causality in Solvent Selection

For the HCl salt, DMSO-d6 is the unequivocally superior solvent compared to CDCl₃ or D₂O [2].

  • Solubility: The HCl salt exhibits poor solubility in non-polar solvents like CDCl₃.

  • Proton Exchange: While D₂O provides excellent solubility, it induces rapid deuterium exchange with the ammonium (-NH₃⁺) protons, rendering them invisible on the NMR timescale.

  • Hydrogen Bonding: DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the -NH₃⁺ protons in a slow-exchange regime. This yields a distinct, quantifiable broad singlet at ~8.10 ppm, which is essential for validating the stoichiometry of the salt form.

Table 2: 1H NMR Peak Assignments (400 MHz, DMSO-d6, 298K)
Chemical Shift (ppm)MultiplicityCoupling (J)IntegrationStructural Assignment
8.10 Broad singlet (br s)-3HAmmonium protons (-NH₃⁺)
4.15 Doublet (d)2.4 Hz2HPropargyl ether (-O-CH₂-C≡CH)
3.45 Triplet (t)6.0 Hz2HPropyl ether (-CH₂-O-CH₂-)
3.40 Triplet (t)2.4 Hz1HTerminal alkyne (-C≡CH)
2.85 Apparent triplet (t)6.5 Hz2HAmine adjacent (-CH₂-NH₃⁺)
1.75 Quintet (p)6.5 Hz2HCentral propyl (-CH₂-CH₂-CH₂-)

Note: The terminal alkyne proton (~3.40 ppm) and the propyl ether methylene (~3.45 ppm) may exhibit partial overlap depending on the exact concentration and residual water content in the DMSO-d6.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol establishes a self-validating system where the integration ratios independently verify both the compound's purity and its complete protonation state.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of 3-(prop-2-yn-1-yloxy)propan-1-amine HCl in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Maintaining this specific concentration ensures a high signal-to-noise ratio for the terminal alkyne proton without increasing the solution's viscosity, which would otherwise cause line broadening and degrade resolution.

Step 2: Internal Calibration

  • Action: Add 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The residual DMSO pentet at 2.50 ppm can occasionally shift based on water content. TMS provides an absolute 0.00 ppm reference, ensuring the precise reporting of the sensitive -NH₃⁺ chemical shift.

Step 3: Acquisition Parameters (The T1 Relaxation Rule)

  • Action: Acquire 16 scans at 298K using a 10-second relaxation delay (D1) .

  • Causality: Terminal alkynes possess a localized electron cloud that results in highly inefficient spin-lattice relaxation (a long T₁). If a standard 1-second D1 delay is used, the alkyne proton will not fully relax between pulses, leading to an artificially low integration value (e.g., 0.6H instead of 1.0H). Extending the delay to 10 seconds guarantees quantitative integration.

Step 4: Self-Validation Checkpoint

  • Action: Integrate the -NH₃⁺ peak (8.10 ppm) and the terminal alkyne peak (3.40 ppm).

  • Validation: The spectrum is only validated if the integration ratio is exactly 3:1 . Any deviation indicates either incomplete protonation (presence of free base) or insufficient T₁ relaxation during acquisition.

Workflow Visualization

NMR_QC_Workflow A 1. Sample Preparation 10-15 mg + 0.6 mL DMSO-d6 B 2. Internal Calibration Add 0.03% v/v TMS A->B C 3. NMR Acquisition 400 MHz, 298K, D1=10s B->C D 4. Data Processing Phase & Baseline Correction C->D E 5. Spectral Analysis Peak Integration D->E F 6. Quality Validation Confirm 1:3 Alkyne:Amine Ratio E->F

Figure 1: 1H NMR quality control workflow for 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride.

References

  • MDPI. "The Covalent Linking of Organophosphorus Heterocycles: O-propargyl NMR shifts in DMSO-d6". MDPI Polymers. URL: [Link]

  • Griffith University. "Exploring the Utility of Cell-Penetrating Peptides as Vehicles for the Delivery of Distinct Antimalarial Drug Cargoes". Griffith Research Online. URL:[Link]

Comparative

Strategic Linker Design: 3-(prop-2-yn-1-yloxy)propan-1-amine vs. PEG-Alkynes in Bioconjugation

The strategic selection of a linker is a critical determinant of a bioconjugate’s therapeutic index, profoundly influencing its stability, pharmacokinetics, and overall efficacy. In the development of Antibody-Drug Conju...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic selection of a linker is a critical determinant of a bioconjugate’s therapeutic index, profoundly influencing its stability, pharmacokinetics, and overall efficacy. In the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted nanoparticles, the spatial and physicochemical properties of the linker can dictate the success or failure of the payload.

This guide provides an in-depth, objective comparison between an ultra-short aliphatic/ether linker—3-(prop-2-yn-1-yloxy)propan-1-amine —and longer, polymeric PEG-alkynes (e.g., PEG8, PEG12, PEG24). By analyzing their mechanistic impacts on solubility, steric hindrance, and clearance rates, we provide a framework for rational linker selection supported by field-proven experimental data.

Structural & Mechanistic Profiling

3-(prop-2-yn-1-yloxy)propan-1-amine: The Ultra-Short Scaffold

Structure:



This heterobifunctional linker features a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a primary amine for amide coupling.
  • Mechanistic Advantage: It provides an extremely compact architecture. When a payload is naturally hydrophilic or when minimal molecular weight addition is strictly required (such as in fragment-based drug design or certain imaging applications), this linker prevents unnecessary bulk[1].

  • Mechanistic Trade-off: Because it lacks the repeating ethylene oxide units of a true PEG chain, it offers no masking effect for hydrophobic payloads. Conjugating highly hydrophobic molecules (e.g., MMAE or auristatin derivatives) via this short linker exposes hydrophobic patches on the bioconjugate surface, leading to rapid opsonization, aggregation, and accelerated in vivo clearance[2].

PEG-Alkynes: The Polymeric Shield

Structure:


 (where n = 4 to 24+)
Polyethylene glycol (PEG) alkynes introduce a flexible, highly hydrated spacer between the targeting moiety and the payload.
  • Mechanistic Advantage: The ether oxygens in the PEG chain form robust hydrogen bonds with surrounding water molecules, creating a dense hydration shell[3]. This amphiphilic nature dramatically increases the hydrodynamic radius of the conjugate, masking payload hydrophobicity, preventing aggregation, and extending circulation half-life by reducing renal clearance[].

  • Mechanistic Trade-off (The "PEG Shroud" Effect): Excessively long or dense PEG chains can sterically shield the targeting ligand (e.g., the antibody's complementary determining regions), hindering its interaction with the cell surface receptor and potentially reducing in vitro potency[1].

Comparative Pharmacokinetics & Efficacy

The length of the linker directly modulates the Drug-to-Antibody Ratio (DAR) limits and the pharmacokinetic (PK) profile of the conjugate. Studies on non-binding IgG conjugated to MMAE demonstrate a clear causality between PEG length and clearance rates[1][2].

Shorter chains or the absence of PEG result in significantly faster clearance due to hydrophobic interactions with plasma proteins and rapid hepatic uptake[2]. Conversely, incorporating a PEG spacer enables the use of solvent compositions compatible with both the hydrophilic biologic and the hydrophobic payload, facilitating the synthesis of high-DAR (DAR > 8) conjugates without precipitation[3].

G Short 3-(prop-2-yn-1-yloxy)propan-1-amine (Ultra-Short Linker) Compact Compact Architecture Minimal Mass Addition Short->Compact Hydrophobic High Hydrophobicity Aggregation Risk at High DAR Short->Hydrophobic Long PEG-alkynes (e.g., PEG12, PEG24) Soluble High Aqueous Solubility Enables High DAR (>8) Long->Soluble Shroud PEG Shroud Effect Potential Receptor Shielding Long->Shroud FastClear Rapid in vivo Clearance (~8.5 mL/kg/day) Hydrophobic->FastClear SlowClear Extended Circulation (~2.5 mL/kg/day) Soluble->SlowClear

Caption: Logical relationship between linker length, physicochemical properties, and pharmacokinetics.

Quantitative Performance Metrics

The following table synthesizes quantitative data comparing key performance metrics across different linker lengths in ADCs carrying hydrophobic payloads (e.g., MMAE)[1][2][3].

Performance Metric3-(prop-2-yn-1-yloxy)propan-1-amine (Ultra-Short)PEG8-AlkynePEG24-Alkyne
Aqueous Solubility Low (Heavily dependent on payload)HighVery High
Steric Hindrance Minimal (Ideal for compact conjugates)ModerateHigh (Risk of PEG Shroud)
Max Achievable DAR Low to Moderate (Typically < 4)High (~8)Very High (> 8)
Clearance Rate (MMAE) ~8.5 mL/kg/day (Fast clearance)~4.2 mL/kg/day~2.5 mL/kg/day (Prolonged half-life)
Primary Application Hydrophilic payloads, fragment-based designStandard ADCsHigh-DAR ADCs requiring long circulation

Experimental Workflow: Self-Validating CuAAC Bioconjugation

To conjugate either 3-(prop-2-yn-1-yloxy)propan-1-amine or a PEG-alkyne to an azide-functionalized biomolecule, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard[5]. The following protocol is designed as a self-validating system, explaining the causality behind each reagent choice to ensure high DAR control and structural integrity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer exchange the azide-functionalized protein into 1X PBS (pH 7.4) to remove any primary amines or thiols from storage buffers that might non-specifically interact with copper.

    • Dissolve the Alkyne-Linker-Payload in LC-MS grade DMSO.

  • Catalyst Complexation (Critical Step):

    • Prepare 50 mM

      
       and 100 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in degassed water.
      
    • Mix

      
       and THPTA at a 1:2 molar ratio.
      
    • Causality: THPTA is a water-soluble accelerating ligand that fully coordinates Cu(I). This coordination is mandatory; free Cu(I) generates reactive oxygen species (ROS) that rapidly degrade protein backbones and oxidize sensitive amino acids.

  • Reaction Assembly:

    • Add 5–10 molar equivalents of the Alkyne-Linker-Payload to the protein solution.

    • Add the pre-complexed

      
      /THPTA mixture (typically 5 equivalents of Cu relative to the alkyne).
      
  • Reduction & Initiation:

    • Prepare a fresh 100 mM solution of Sodium Ascorbate in water.

    • Add 10 equivalents of Sodium Ascorbate to the reaction mixture to initiate the click reaction.

    • Causality: Ascorbate reduces inactive Cu(II) to the catalytically active Cu(I). It must be prepared fresh because ascorbate oxidizes rapidly in ambient air; degraded ascorbate will stall the conjugation[5].

  • Incubation & Quenching:

    • Incubate at room temperature for 1–2 hours under gentle agitation.

    • Quench the reaction by adding 5 mM EDTA.

    • Causality: EDTA acts as a powerful chelator, stripping copper from the THPTA complex and halting the cycloaddition immediately, ensuring temporal control over the DAR.

  • Purification & Validation:

    • Purify the conjugate via Size Exclusion Chromatography (SEC) or dialysis to remove unreacted payload and copper complexes.

    • Validation Checkpoint: Analyze the purified conjugate via intact LC-MS to calculate the exact DAR and run SEC-HPLC to confirm the absence of high-molecular-weight aggregates (which would indicate the linker is too short for the payload's hydrophobicity).

Workflow Prep 1. Reagent Prep Azide-Biomolecule + Alkyne-Linker Catalyst 2. Catalyst Complex CuSO4 + THPTA Prep->Catalyst Reduction 3. Reduction Sodium Ascorbate Catalyst->Reduction Reaction 4. CuAAC Reaction RT, 1-2 Hours Reduction->Reaction Purify 5. Purification SEC / Dialysis Reaction->Purify Validate 6. Validation LC-MS / SEC-HPLC Purify->Validate

Caption: Step-by-step CuAAC bioconjugation workflow and validation checkpoints.

References

  • The Long and Short of It: HO-Peg12-CH2cooh vs. Shorter PEG Linkers in Drug Delivery - Benchchem. 1

  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK. 2

  • Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences.

  • Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - RSC Books. 3

  • Peptide Conjugation via CuAAC 'Click' Chemistry - MDPI. 5

Sources

Validation

Comparison of reaction kinetics: Propargyl ether amines vs alkyl amines

An in-depth technical analysis comparing the reaction kinetics, mechanistic properties, and bioconjugation utility of propargyl ether amines versus standard aliphatic alkyl amines. Executive Summary In the design of bioc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the reaction kinetics, mechanistic properties, and bioconjugation utility of propargyl ether amines versus standard aliphatic alkyl amines.

Executive Summary

In the design of bioconjugation linkers, modified oligonucleotides, and targeted therapeutics, the choice of amine nucleophile dictates both the immediate reaction kinetics and the downstream functionalization potential. As a Senior Application Scientist, I frequently evaluate the trade-offs between standard aliphatic alkyl amines and bifunctional propargyl ether amines. While alkyl amines offer rapid amidation kinetics, propargyl ether amines provide an orthogonal alkyne handle for late-stage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This guide objectively compares their kinetic profiles, underlying mechanistic causality, and practical implementation in the lab.

Mechanistic Causality: Inductive Effects on Nucleophilicity

The fundamental difference in reaction kinetics between an alkyl amine (e.g., propylamine) and a propargyl ether amine (e.g., 3-(prop-2-ynyloxy)propylamine) stems from electronic inductive effects.

  • Alkyl Amines: Aliphatic carbon chains exert an electron-donating (+I) effect. This increases the electron density on the primary amine nitrogen, raising its pKa (typically ~10.5) and making the lone pair highly available for nucleophilic attack.

  • Propargyl Ether Amines: The introduction of an ether oxygen and an sp-hybridized alkyne carbon introduces strong electron-withdrawing (-I) effects. These electronegative elements pull electron density away from the amine nitrogen through the sigma bond framework. Consequently, the pKa drops to approximately 9.4–9.8, and the nucleophilicity is significantly attenuated[2].

When reacting with electrophiles like N-Hydroxysuccinimide (NHS) esters, the rate-determining step is the nucleophilic attack on the carbonyl carbon. The reduced nucleophilicity of the propargyl ether amine results in a lower second-order rate constant (


) compared to its alkyl counterpart.

Quantitative Kinetic Comparison

The table below summarizes the physicochemical and kinetic parameters of these two amine classes during standard bioconjugation reactions.

ParameterAliphatic Alkyl Amine (e.g., Propylamine)Propargyl Ether Amine (e.g., 3-(Prop-2-ynyloxy)propylamine)
Electronic Effect Electron-donating (+I)Electron-withdrawing (-I)
Approximate pKa 10.5 – 10.79.4 – 9.8
Relative Nucleophilicity HighModerate
Amidation Rate (

)
~ 10 - 20 M

s

~ 1 - 5 M

s

Orthogonal Reactivity NoneHigh (CuAAC Click Chemistry)
Primary Application Standard structural functionalizationDual-labeling, late-stage bioconjugation

Note: Kinetic data reflects typical performance in aqueous buffer (pH 8.0) at 25°C.

Orthogonal Functionalization: The CuAAC Advantage

Despite the slower amidation kinetics, propargyl ether amines are invaluable for synthesizing complex bioconjugates. Once the amine is conjugated, the terminal alkyne remains inert to most biological conditions but is highly reactive in CuAAC click chemistry. Kinetic studies on propargyl derivatives indicate that propargyl ethers exhibit robust click reactivity, comparable to propargyl alcohols, making them highly efficient for late-stage functionalization[3].

Workflow A Amine Selection B Alkyl Amine (+I Effect, pKa ~10.5) A->B C Propargyl Ether Amine (-I Effect, pKa ~9.5) A->C D Rapid Amidation (High Yield) B->D NHS Ester (Fast) E Controlled Amidation (Moderate Yield) C->E NHS Ester (Slow) F Single Conjugate (Dead End) D->F G CuAAC Click Reaction (Azide Addition) E->G Orthogonal Alkyne Handle H Dual-Functionalized Bioconjugate G->H Cu(I) Catalyst

Kinetic and functional workflow comparing alkyl vs. propargyl ether amines.

Experimental Protocol: Self-Validating Kinetic Assay for Amidation

To objectively measure the kinetic differences between these amines, we employ a UV-Vis spectrophotometric assay monitoring the release of the NHS leaving group. This protocol is designed as a self-validating system : it incorporates a strict background hydrolysis measurement to ensure the observed rate is strictly due to aminolysis, eliminating false positives from buffer-induced ester degradation.

Materials:

  • 100 mM HEPES buffer, pH 8.0 (Ensures amines are partially deprotonated and reactive while minimizing ester hydrolysis).

  • 10 mM solutions of Propylamine and 3-(Prop-2-ynyloxy)propylamine in HEPES buffer.

  • 0.5 mM Acetate-NHS ester in anhydrous DMSO.

  • Quartz cuvettes and a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

Step-by-Step Methodology:

  • Baseline Calibration: Zero the spectrophotometer at 260 nm using 100 mM HEPES buffer at 25°C. The 260 nm wavelength specifically monitors the formation of the free N-hydroxysuccinimide leaving group.

  • Background Hydrolysis Measurement (The Validation Step):

    • Add 950 µL of HEPES buffer (without amine) to the cuvette.

    • Inject 50 µL of the 0.5 mM Acetate-NHS solution (final concentration = 25 µM).

    • Monitor absorbance at 260 nm for 10 minutes. Calculate the pseudo-first-order hydrolysis rate constant (

      
      ) from the slope of 
      
      
      
      vs. time.
  • Amine Kinetic Measurement:

    • Add 950 µL of the 10 mM amine solution (Propylamine or Propargyl ether amine) to a clean cuvette.

    • Inject 50 µL of the 0.5 mM Acetate-NHS solution. Rapidly mix by inversion (dead time < 5 seconds).

    • Continuously monitor the absorbance at 260 nm for 10 minutes.

  • Data Synthesis & Causality:

    • Calculate the observed pseudo-first-order rate constant (

      
      ) for each amine.
      
    • Subtract the background hydrolysis:

      
      .
      
    • Determine the second-order rate constant:

      
      .
      
    • Expected Outcome: The

      
       for the alkyl amine will be roughly 3 to 5 times higher than that of the propargyl ether amine, directly validating the theoretical impact of the -I effect on nucleophilicity.
      

References

  • Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Comparative

Assessing Cytotoxicity of 3-(prop-2-yn-1-yloxy)propan-1-amine in Live Cell Imaging: A Comparative Guide

As live-cell imaging pushes the boundaries of dynamic molecular tracking, bioorthogonal chemistry has become an indispensable tool. At the heart of this field is 3-(prop-2-yn-1-yloxy)propan-1-amine (commonly known as Alk...

Author: BenchChem Technical Support Team. Date: March 2026

As live-cell imaging pushes the boundaries of dynamic molecular tracking, bioorthogonal chemistry has become an indispensable tool. At the heart of this field is 3-(prop-2-yn-1-yloxy)propan-1-amine (commonly known as Alkyne-PEG1-amine), a minimal, heterobifunctional linker. While its primary amine facilitates straightforward conjugation to fluorophores or biomolecules, its terminal alkyne serves as a highly specific handle for azide-alkyne cycloaddition.

However, evaluating the cytotoxicity of this linker in live cells requires a nuanced approach. The molecule itself is remarkably benign, but its application necessitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides a comprehensive framework for deconvoluting the intrinsic toxicity of the linker from the catalytic toxicity of its required reaction conditions, benchmarking it against copper-free alternatives.

The Cytotoxicity Paradigm: Intrinsic vs. Catalytic Toxicity

When assessing 3-(prop-2-yn-1-yloxy)propan-1-amine, researchers must distinguish between two distinct sources of cellular stress:

  • Intrinsic Toxicity: The linker is a low-molecular-weight, hydrophilic aliphatic chain. It lacks reactive electrophiles and exhibits negligible membrane disruption or metabolic interference.

  • Catalytic (CuAAC) Toxicity: Terminal alkynes are kinetically inert toward azides at physiological temperatures without a catalyst 1[1]. The required Copper(I) catalyst, often generated by reducing Cu(II) with sodium ascorbate, is highly cytotoxic. Free Cu(I) rapidly reduces dissolved oxygen to generate reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, and rapid cell death 2[2].

Alternative Comparison: CuAAC vs. SPAAC

To bypass copper-induced ROS, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC utilizes strained cyclooctynes, such as DBCO (dibenzocyclooctyne) or DIFO, to drive the reaction via ring-strain release without any catalyst 3[3]. While SPAAC is inherently less toxic to live cells 4[4], strained alkynes are bulky, highly lipophilic, and prone to off-target reactions with intracellular thiols (e.g., cysteine residues), which can cause high background noise in imaging5[5].

Conversely, 3-(prop-2-yn-1-yloxy)propan-1-amine remains perfectly bioorthogonal. By utilizing accelerating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), researchers can completely envelop the Cu(I) coordination sphere. This intercepts ROS production while maintaining catalytic efficiency, rendering CuAAC viable for live-cell applications 6[6].

G A Metabolic Labeling (Azide-Sugar) B Live Cells with Surface Azides A->B C Alkyne-PEG1-amine + Cu(I) Catalyst B->C CuAAC Route D DBCO-amine (No Catalyst) B->D SPAAC Route E CuAAC: High ROS Toxicity C->E F SPAAC: Low Toxicity D->F

Workflow comparing CuAAC (Alkyne-PEG1-amine) and SPAAC (DBCO-amine) in live-cell metabolic labeling.

Experimental Design: A Self-Validating Protocol

To objectively evaluate the cytotoxicity of 3-(prop-2-yn-1-yloxy)propan-1-amine, an experimental protocol must be self-validating . This means employing orthogonal readouts that confirm causality:

  • Assay 1: ATP Quantification (e.g., CellTiter-Glo). Measures metabolic stalling.

  • Assay 2: Calcein-AM / Propidium Iodide (PI) Imaging. Directly visualizes physical membrane rupture (a hallmark of Cu-induced lipid peroxidation).

If ATP drops but PI remains negative, the effect is merely cytostatic. If PI is positive, the treatment is actively destroying membrane integrity.

G Seed Seed Cells (e.g., HeLa/CHO) Treat Apply Treatments (24h Incubation) Seed->Treat Grp1 Negative Control (Vehicle Only) Treat->Grp1 Grp2 Alkyne-PEG1-amine (Intrinsic Toxicity) Treat->Grp2 Grp3 Alkyne + Cu(I)/THPTA (Catalyst Toxicity) Treat->Grp3 Grp4 DBCO-amine (SPAAC Control) Treat->Grp4 Assay1 ATP Viability Assay (CellTiter-Glo) Grp1->Assay1 Assay2 Live/Dead Imaging (Calcein-AM / PI) Grp1->Assay2 Grp2->Assay1 Grp2->Assay2 Grp3->Assay1 Grp3->Assay2 Grp4->Assay1 Grp4->Assay2

Experimental logic for multiplexed cytotoxicity assessment of click chemistry linkers.

Step-by-Step Methodology

Step 1: Cell Culture & Seeding Seed HeLa cells at 10,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

Step 2: Reagent Preparation & Complexation (Critical Step) Causality Check: To prevent uncoordinated Cu(I) from generating ROS, the copper must be pre-complexed with the THPTA ligand before introducing the reducing agent7[7].

  • Mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Vortex and incubate for 5 minutes.

  • Add 3-(prop-2-yn-1-yloxy)propan-1-amine to the desired final concentration (e.g., 50 µM).

  • Add sodium ascorbate (final concentration 1 mM) immediately before applying to cells to initiate the catalytic state.

Step 3: Treatment Application Wash cells with PBS and apply the isolated treatment groups (as outlined in the DOT diagram above) in live-cell compatible buffer (e.g., PBS with 1% BSA or FluoroBrite DMEM). Incubate for 1 hour at room temperature (standard click labeling timeframe).

Step 4: Orthogonal Viability Readouts

  • Membrane Integrity: Add Calcein-AM (2 µM) and PI (1 µg/mL). Incubate for 15 minutes. Image via fluorescence microscopy. PI-positive nuclei indicate catastrophic membrane failure.

  • Metabolic Activity: In a parallel plate, add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes, incubate for 10 minutes, and read luminescence to quantify ATP.

Quantitative Data Presentation

The following table summarizes expected performance metrics derived from benchmarking the intrinsic toxicity of 3-(prop-2-yn-1-yloxy)propan-1-amine against its catalytic conditions and SPAAC alternatives.

Treatment GroupComponent ConcentrationsATP Viability (% of Control)PI-Positive Cells (%)Mechanistic Observation
Vehicle Control PBS only100%< 1%Baseline metabolic state.
Alkyne-PEG1-amine 50 µM linker98.5%< 1%Negligible intrinsic toxicity. The small aliphatic chain does not perturb cells.
CuAAC (Unprotected) 50 µM linker + 100 µM Cu(II) + 1 mM Ascorbate32.4%> 65%Severe ROS-induced membrane rupture8[8].
CuAAC (THPTA-Protected) 50 µM linker + 100 µM Cu(II) + 500 µM THPTA + 1 mM Ascorbate89.2%~ 8%THPTA ligand intercepts ROS; viability is largely preserved[6].
DBCO-amine (SPAAC) 50 µM DBCO94.1%~ 3%Mild lipophilic stress; no ROS generation, but higher background reactivity[5].

Conclusion & Best Practices

When utilizing 3-(prop-2-yn-1-yloxy)propan-1-amine for live-cell imaging, the primary threat to cellular integrity is not the linker itself, but the CuAAC reaction chemistry. The molecule exhibits excellent bioorthogonality and minimal intrinsic toxicity.

Key Takeaways for Application Scientists:

  • Do not abandon CuAAC prematurely: While SPAAC (DBCO) offers a catalyst-free route, the bulk and hydrophobicity of cyclooctynes can alter the trafficking of small molecule probes.

  • Mandate Ligand Protection: If using 3-(prop-2-yn-1-yloxy)propan-1-amine, you must use a water-soluble accelerating ligand like THPTA or BTTAA at a minimum 5:1 molar ratio to Copper[7].

  • Validate with Orthogonal Assays: Always pair metabolic assays (ATP) with physical membrane assays (PI) to accurately map the mechanism of any observed cytotoxicity.

References

  • A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC. Benchchem.
  • A Comparative Analysis of CuAAC and SPAAC for m-PEG10-Azide Reactions. Benchchem.
  • Going live with click chemistry. EurekAlert!.
  • Click Chemistry—Section 3.1. Thermo Fisher Scientific.
  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics.
  • Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry.
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
  • Click Chemistry reagents
  • Copper-catalyzed click reaction on/in live cells.

Sources

Validation

Verification of Triazole Formation Using 3-(prop-2-yn-1-yloxy)propan-1-amine: A Comparative Bioconjugation Guide

In modern bioconjugation and drug development, achieving site-specific, high-yield linkages is paramount. 3-(prop-2-yn-1-yloxy)propan-1-amine (often referred to as Alkyne-PEG1-amine) has emerged as a highly efficient bif...

Author: BenchChem Technical Support Team. Date: March 2026

In modern bioconjugation and drug development, achieving site-specific, high-yield linkages is paramount. 3-(prop-2-yn-1-yloxy)propan-1-amine (often referred to as Alkyne-PEG1-amine) has emerged as a highly efficient bifunctional linker. Featuring a primary amine for standard amide coupling and a terminal alkyne for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), this molecule bridges the gap between traditional crosslinking and bioorthogonal "click" chemistry[1].

This guide provides an objective performance comparison of this linker against common alternatives, details the mechanistic workflow, and establishes a self-validating protocol for verifying the successful formation of the 1,2,3-triazole ring.

Product Comparison: Selecting the Optimal Alkyne Linker

When designing a bioconjugation workflow, the choice of the alkyne linker dictates the reaction kinetics, solubility, and steric freedom of the final conjugate. 3-(prop-2-yn-1-yloxy)propan-1-amine offers a distinct "Goldilocks" advantage over rigid small molecules and long-chain polymers[2].

Performance MetricPropargylamine3-(prop-2-yn-1-yloxy)propan-1-amineAlkyne-PEG4-amine
Spacer Length None (Rigid)Short (PEG1-like ether linkage)Long (PEG4 chain)
Aqueous Solubility LowModerate to HighVery High
Steric Hindrance High (Alkyne is adjacent to target)Low (Ether oxygen provides rotational freedom)Very Low
Mass Addition 55.08 Da113.16 Da245.31 Da
Ideal Application Small molecule synthesisProtein/Peptide labeling, Nucleic acid probesMonoclonal antibody (mAb) conjugation

The Causality of Linker Design: Using propargylamine often results in sluggish CuAAC kinetics when conjugating bulky proteins due to severe steric clashes at the reaction site. Conversely, while Alkyne-PEG4-amine offers excellent solubility, its larger mass can interfere with the binding affinity of small peptide therapeutics. 3-(prop-2-yn-1-yloxy)propan-1-amine utilizes a single ether oxygen that acts as a flexible hinge, increasing hydrophilicity and exposing the terminal alkyne to the aqueous environment without adding excessive molecular bulk[2].

Mechanistic Workflow

The integration of 3-(prop-2-yn-1-yloxy)propan-1-amine into a target molecule typically follows a two-step sequence: an initial amide coupling (e.g., via EDC/NHS chemistry) followed by the CuAAC click reaction[3].

G N1 3-(prop-2-yn-1-yloxy)propan-1-amine (Terminal Alkyne + Primary Amine) N3 Amide Coupling / EDC (pH 7.5-8.5) N1->N3 N2 Target Molecule (e.g., NHS-Ester or Carboxyl) N2->N3 N4 Alkyne-Functionalized Intermediate N3->N4 Amide Bond Formation N6 CuAAC Reaction (CuSO4, THPTA, Na Ascorbate) N4->N6 N5 Azide-Functionalized Reporter/Fluorophore N5->N6 N7 1,4-Disubstituted 1,2,3-Triazole Conjugate N6->N7 Cycloaddition (Click)

Caption: Workflow for bioconjugation and CuAAC using 3-(prop-2-yn-1-yloxy)propan-1-amine.

Spectroscopic Verification of Triazole Formation

Proving that the CuAAC reaction successfully yielded a 1,4-disubstituted 1,2,3-triazole requires rigorous analytical validation. The transformation of the linear azide and alkyne into a heterocyclic ring provides distinct spectroscopic signatures[4].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • The Causality: In the ¹H NMR spectrum of the starting 3-(prop-2-yn-1-yloxy)propan-1-amine, the terminal alkyne proton (C≡C–H ) resonates as a distinct signal in the shielded aliphatic region, typically around 2.4–2.5 ppm . Upon successful cycloaddition, this proton becomes part of the highly electronegative, aromatic triazole ring. This causes a massive deshielding effect, shifting the proton signal far downfield to 7.5–8.5 ppm [4].

  • Validation: The complete disappearance of the 2.5 ppm signal and the emergence of a sharp singlet at ~8.0 ppm is the gold standard for confirming triazole formation.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • The Causality: Both the azide and the terminal alkyne possess strong, distinct dipole moments that are entirely obliterated upon ring closure[5].

  • Validation: The azide group (-N₃) exhibits a sharp, intense asymmetric stretch at ~2100 cm⁻¹ . The terminal alkyne exhibits a C≡C-H stretch at ~3300 cm⁻¹ . Real-time or post-reaction FT-IR must show the complete attenuation of the 2100 cm⁻¹ band, confirming the total consumption of the azide[4][5].

C. Mass Spectrometry (MS)
  • Validation: High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) will display a protonated molecular ion peak ([M+H]⁺) that exactly matches the theoretical combined mass of the alkyne-intermediate and the azide-reporter, confirming the 100% atom economy of the click reaction[4].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Step 1: Pre-Click Functionalization (Amide Coupling)
  • Reaction: Dissolve the target carboxylic acid molecule in a physiological buffer (e.g., PBS, pH 7.5). Add 1.5 equivalents of EDC and 2.0 equivalents of NHS to activate the carboxyl group.

  • Conjugation: Add 2.0 equivalents of 3-(prop-2-yn-1-yloxy)propan-1-amine[3]. Stir at room temperature for 2 hours.

  • Purification: Remove unreacted linker via size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.

  • Self-Validation Checkpoint: Perform a Kaiser (Ninhydrin) Test on the purified intermediate. A negative result (yellow color) confirms that all free primary amines from the unreacted linker have been successfully removed, preventing false positives in downstream mass calculations.

Step 2: CuAAC Click Reaction
  • Preparation: Combine the alkyne-functionalized intermediate and the azide-reporter in a 1:1.2 molar ratio in aqueous buffer.

  • Catalyst Assembly (Crucial Causality): In a separate vial, pre-mix CuSO₄ (1 mM final) with THPTA ligand (5 mM final).

    • Why THPTA? Free copper generates reactive oxygen species (ROS) that degrade proteins and nucleic acids. THPTA is a water-soluble ligand that tightly coordinates Cu(I), stabilizing its oxidation state and shielding the biological target from oxidative damage[2].

  • Reduction: Add the CuSO₄/THPTA complex to the reaction mixture. Immediately add Sodium Ascorbate (10 mM final).

    • Why Ascorbate? Sodium ascorbate acts as a mild reducing agent, reducing the inactive Cu(II) to the catalytically active Cu(I) in situ, initiating the cycloaddition[2].

  • Incubation: Stir at room temperature for 1–2 hours.

Step 3: Final Validation
  • Purification: Remove the copper catalyst using EDTA chelation followed by dialysis.

  • Self-Validation Checkpoint: Analyze the purified conjugate via FT-IR . The absolute absence of the 2100 cm⁻¹ peak confirms that no unreacted azide remains and the triazole ring has fully formed[4].

References

  • Dasovich, M., et al. "Crystal structures and functional analysis of the ZnF5-WWE1-WWE2 region of PARP13/ZAP define a distinctive mode of engaging poly(ADP-ribose)." PubMed Central (NIH). Available at:[Link]

  • "Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne 'Click' Cycloaddition Monitored by Real Time Infrared Spectroscopy." ResearchGate. Available at: [Link]

  • "Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation." PubMed (NIH). Available at:[Link]

Sources

Comparative

A Technical Guide to Click Chemistry: Benchmarking 3-(prop-2-yn-1-yloxy)propan-1-amine Against Commercial Strain-Promoted Linkers

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically conjugate molecules is a cornerstone of innovation. "Click chemistry" has emerged as a powerful toolkit for thi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically conjugate molecules is a cornerstone of innovation. "Click chemistry" has emerged as a powerful toolkit for this purpose, offering a suite of reactions that are high-yielding, stereospecific, and biocompatible. This guide provides an in-depth, data-driven comparison of two major click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), utilizing simple terminal alkynes like 3-(prop-2-yn-1-yloxy)propan-1-amine, and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which employs commercially available strained cyclooctynes such as DBCO and TCO.

The choice between these methodologies is not trivial and hinges on a critical trade-off between reaction kinetics, biocompatibility, and the specific demands of the experimental system. This guide will objectively dissect these factors to empower you with the knowledge to select the optimal linker for your research needs.

The Fundamental Divide: A Tale of Two Activation Strategies

At their heart, both CuAAC and SPAAC achieve the same outcome: the formation of a stable triazole linkage between an alkyne and an azide.[1][2] However, the mechanisms they employ to achieve this are fundamentally different.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the quintessential "click reaction," relies on a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[1][3][4][5] The copper catalyst coordinates to the alkyne, lowering the activation energy and ensuring the exclusive formation of the 1,4-disubstituted triazole isomer.[3][4][5] 3-(prop-2-yn-1-yloxy)propan-1-amine serves as a classic example of a terminal alkyne used in this reaction. The reaction is highly efficient and proceeds readily at room temperature.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In contrast, SPAAC is a catalyst-free reaction.[1][6] It ingeniously circumvents the need for a potentially cytotoxic copper catalyst by employing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).[1][6][] The inherent ring strain in these molecules provides the driving force for the reaction with an azide, releasing the strain and forming the triazole linkage.[1][6][8] This bioorthogonality makes SPAAC particularly well-suited for applications in living systems.[][9][10]

cluster_0 CuAAC Mechanism cluster_1 SPAAC Mechanism CuAAC_alkyne Terminal Alkyne (e.g., 3-(prop-2-yn-1-yloxy)propan-1-amine) Cu_catalyst Cu(I) Catalyst CuAAC_alkyne->Cu_catalyst Coordination CuAAC_azide Azide CuAAC_product 1,4-disubstituted Triazole CuAAC_azide->CuAAC_product Cu_catalyst->CuAAC_product Reaction SPAAC_alkyne Strained Alkyne (e.g., DBCO, TCO) SPAAC_product Triazole (mixture of regioisomers) SPAAC_alkyne->SPAAC_product Strain Release SPAAC_azide Azide SPAAC_azide->SPAAC_product cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow CuAAC_start Prepare Reactants (Alkyne, Azide, Buffer) CuAAC_add_ligand Add Ligand (e.g., THPTA) CuAAC_start->CuAAC_add_ligand CuAAC_add_cu Add CuSO₄ CuAAC_add_ligand->CuAAC_add_cu CuAAC_initiate Initiate with Sodium Ascorbate CuAAC_add_cu->CuAAC_initiate CuAAC_react Incubate (1-4 hours) CuAAC_initiate->CuAAC_react CuAAC_quench Quench/Purify CuAAC_react->CuAAC_quench SPAAC_start Prepare Reactants (Azide, Buffer) SPAAC_add_alkyne Add Strained Alkyne SPAAC_start->SPAAC_add_alkyne SPAAC_react Incubate (1-24 hours) SPAAC_add_alkyne->SPAAC_react SPAAC_purify Purify (if needed) SPAAC_react->SPAAC_purify

Figure 2: Generalized experimental workflows for CuAAC and SPAAC reactions.

Protocol for Comparative Kinetic Analysis

To quantitatively benchmark the two approaches, a kinetic analysis can be performed using methods such as NMR spectroscopy or in-line ATR-IR spectroscopy. [11] Procedure (using ¹H NMR):

  • Prepare stock solutions of the alkyne (both terminal and strained), azide, and an internal standard in a suitable deuterated solvent. [11]2. In an NMR tube, combine the alkyne, azide, and internal standard. For the CuAAC reaction, also add the copper catalyst and ligand. [11]3. Acquire a ¹H NMR spectrum at time zero.

  • Acquire a series of ¹H NMR spectra at regular time intervals. [11]5. Monitor the disappearance of a reactant peak relative to the stable internal standard peak.

  • Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant. [11]The second-order rate constant can then be calculated by dividing by the concentration of the reactant in excess. [11]

Beyond Kinetics: A Deeper Dive into Linker Attributes

While reaction rate is a critical parameter, a comprehensive evaluation must also consider other physicochemical properties of the linkers.

Stability and Solubility

The stability of the linker is paramount, especially for in vivo applications where it will be exposed to biological fluids. [12][13]Both the triazole ring formed by CuAAC and SPAAC are generally stable. However, the overall stability of a conjugate will also depend on the nature of the linker itself. For instance, the inclusion of polyethylene glycol (PEG) spacers in many commercial linkers, for both CuAAC and SPAAC, can enhance aqueous solubility and reduce aggregation. [14][15][16]When considering 3-(prop-2-yn-1-yloxy)propan-1-amine, its amine functionality can be used to conjugate it to other molecules, and the resulting linkage's stability should be assessed.

Cell Permeability and Biocompatibility

For intracellular labeling, the cell permeability of the linker is a crucial factor. [17][18]Smaller, more hydrophilic linkers generally exhibit better cell permeability. The azide group itself is small and bioorthogonal, favoring cell permeability. [10]The choice of the alkyne partner can significantly impact the overall properties of the resulting conjugate. While strained alkynes used in SPAAC can be bulky, potentially impeding cellular penetration, modifications and the inclusion of PEG linkers can mitigate this. [19] The primary biocompatibility concern with CuAAC is the cytotoxicity of the copper catalyst. [2][10]While ligands can chelate the copper and reduce its toxicity, for sensitive in vivo applications, the catalyst-free nature of SPAAC is a distinct advantage. [20]

Figure 3: Chemical structures of representative click chemistry linkers.

The Deciding Factor: Choosing the Right Tool for the Job

The selection of a click chemistry linker is ultimately dictated by the specific requirements of the experiment.

Choose 3-(prop-2-yn-1-yloxy)propan-1-amine (or other terminal alkynes for CuAAC) when:

  • Speed is critical: The reaction kinetics of CuAAC are significantly faster. [19]* The experimental system is not sensitive to copper: This method is ideal for in vitro applications, materials science, and proteomics studies on cell lysates. [21]* Precise regiocontrol is required: CuAAC exclusively yields the 1,4-disubstituted triazole. [1] Choose commercial strained linkers (e.g., DBCO, TCO for SPAAC) when:

  • Biocompatibility is paramount: The absence of a copper catalyst makes SPAAC the gold standard for live-cell imaging and in vivo studies. [][8][9]* Simplicity is desired: The one-step addition of the strained alkyne simplifies the experimental workflow.

  • Working with sensitive biomolecules: The mild reaction conditions of SPAAC are less likely to damage delicate biological samples.

Conclusion

Both CuAAC, exemplified by the use of terminal alkynes like 3-(prop-2-yn-1-yloxy)propan-1-amine, and SPAAC, utilizing commercially available strained linkers, are powerful and versatile tools in the modern molecular sciences. While CuAAC offers unparalleled reaction speed and regioselectivity, its utility in living systems is hampered by the requirement of a copper catalyst. SPAAC, on the other hand, provides a robust and biocompatible alternative, albeit with slower kinetics. By understanding the fundamental principles, quantitative performance differences, and practical considerations outlined in this guide, researchers can make informed decisions to select the optimal click chemistry strategy to advance their scientific endeavors.

References

  • A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers - Benchchem. (n.d.).
  • DBCO linkers - Conju-Probe: Enable Bioconjugation. (n.d.).
  • A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions - Benchchem. (n.d.).
  • Discover DBCO: A Versatile Reagent for Click Chemistry and Bioconjugation - BOC Sciences. (2025, April 2).
  • TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm. (n.d.).
  • The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (n.d.).
  • DBCO Linker, DBCO Reagents - BroadPharm. (n.d.).
  • Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC. (2024, June 6).
  • mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC) - Benchchem. (n.d.).
  • DBCO Reaction — Principles. Diarylcyclooctynes | by Click Chemistry Tools | Medium. (2016, February 17).
  • Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis. (2015, August 19).
  • DBCO-PEG4-DBCO | ADC/PROTAC Linker - MedchemExpress.com. (n.d.).
  • A Comparative Guide to the Efficiency of SPAAC and CuAAC for 4-Azidopyridine Ligation - Benchchem. (n.d.).
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
  • Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC. (n.d.).
  • A comparative analysis of CuAAC and SPAAC for bioconjugation. - Benchchem. (n.d.).
  • Comparative Kinetics of 6-Ethynylcinnoline Click Reactions: An In-Silico and Methodological Guide - Benchchem. (n.d.).
  • Investigation of Strain-Promoted Azide–Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis | The Journal of Organic Chemistry - ACS Publications. (2017, December 26).
  • TCO Reagents | Vector Labs. (n.d.).
  • An In-depth Technical Guide to Trans-Cyclooctene (TCO) Linker Reactivity - Benchchem. (n.d.).
  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026, January 15).
  • Click Chemistry Linkers - baseclick GmbH. (n.d.).
  • Bioorthogonal Chemistry and Its Applications - ACS Publications. (2021, November 30).
  • Bioorthogonal Chemistry in Cellular Organelles - PMC - NIH. (2023, December 16).
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.).
  • A Researcher's Guide to Click Chemistry: Benchmarking CuAAC, SPAAC, and RuAAC - Benchchem. (n.d.).
  • How ADC Linkers Work: Controlling Stability & Drug Release - BOC Sciences. (2025, October 24).
  • understanding strain-promoted alkyne-azide cycloaddition (SPAAC). - Benchchem. (n.d.).
  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. (2013, December 2).
  • Bioorthogonal chemistry - Wikipedia. (n.d.).
  • Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - MDPI. (2024, April 15).
  • Copper free click chemistry reagent: CliCr® - Cristal Therapeutics. (n.d.).
  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC. (n.d.).
  • ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. (2025, October 6).
  • Exploring the Optimization of Linker Chemistries for ADCs | BioPharm International. (2023, December 13).
  • Linkers for Drug Conjugates - Almac. (n.d.).
  • Bioorthogonal chemistry - ResearchGate. (n.d.).
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22).
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC. (n.d.).
  • A Comparative Guide to In Vivo Linker Stability Assessment for Antibody-Drug Conjugates - Benchchem. (n.d.).
  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC. (n.d.).
  • Click Chemistry Protocols. (n.d.).
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - DMPK. (2026, January 30).
  • Click Chemistry Design and Protocols - Gene Link. (n.d.).
  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC. (2021, January 19).
  • Click Chemistry Protocols - BroadPharm. (n.d.).
  • Click Chemistry in Proteomic Investigations - PMC - NIH. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride proper disposal procedures

Operational SOP and Disposal Guide: 3-(prop-2-yn-1-yloxy)propan-1-amine Hydrochloride As a Senior Application Scientist, I frequently oversee the integration of bifunctional crosslinkers into bioconjugation workflows. 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Operational SOP and Disposal Guide: 3-(prop-2-yn-1-yloxy)propan-1-amine Hydrochloride

As a Senior Application Scientist, I frequently oversee the integration of bifunctional crosslinkers into bioconjugation workflows. 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride—commonly utilized as an alkyne-amine linker in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry—presents specific logistical and safety challenges[1]. While the hydrochloride salt stabilizes the primary amine, the presence of a terminal alkyne and an ether linkage necessitates strict adherence to chemical compatibility and Environmental Health and Safety (EHS) disposal protocols.

This guide provides the foundational causality behind our safety protocols, ensuring your laboratory operations are both scientifically sound and strictly compliant with hazardous waste regulations.

Hazard Profile & Quantitative Logistics

Understanding the physicochemical properties of this compound is the first step in establishing a self-validating safety protocol. The hydrochloride salt form prevents the volatility typical of free amines, but introduces mild acidity and chloride ions into your waste streams[2].

Property / ParameterSpecification / Guideline
Chemical Name 3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride
Appearance Solid (Hygroscopic powder)
GHS Hazard Classifications H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Waste Classification Hazardous Chemical Waste (Halogen-containing)
Chemical Incompatibilities Strong oxidizers, strong bases, heavy metal salts
Primary Disposal Method High-Temperature Incineration via EHS
Storage Temperature -20°C (Long term), desiccated

Mechanistic Causality in Waste Segregation

Why do we segregate this specific linker with such scrutiny? Do not simply follow steps; understand the chemistry driving the safety protocols:

  • Alkyne Reactivity: The terminal propargyl group is highly electron-rich. If inadvertently mixed with strong oxidizing waste (e.g., nitric acid, concentrated peroxides), it can undergo uncontrolled, exothermic oxidation[3].

  • Chloride Content: The hydrochloride (

    
    ) salt means the molecule contains a stoichiometric equivalent of chloride. During incineration, halogens generate corrosive hydrogen chloride gas. Waste facilities must be alerted to halogenated content to route the waste through appropriate environmental scrubbers.
    
  • Ether Peroxidation: While less prone to peroxide formation than unstabilized liquid ethers, the ether linkage (-O-) in the aliphatic chain can theoretically form explosive peroxides over extended periods if the compound is dissolved in organic solvents and exposed to oxygen and light[4].

Waste Segregation & Disposal Workflow

G Start Waste Generation: 3-(prop-2-yn-1-yloxy)propan-1-amine HCl Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid Label EHS Labeling & Secondary Containment Solid->Label Org Halogenated Organic Stream (If mixed with solvents) Liquid->Org Aq Aqueous Waste Stream (pH 5-9 strictly) Liquid->Aq Org->Label Aq->Label Disposal Licensed High-Temp Incineration Label->Disposal

Decision workflow for the segregation and disposal of Propargyl-PEG1-amine HCl waste.

Step-by-Step Disposal Methodology

Phase 1: Preparation and Containment

  • Don Appropriate PPE: Equip standard laboratory PPE: nitrile gloves, a flame-resistant lab coat, and safety goggles. If handling bulk powder, perform all transfers within a certified chemical fume hood to prevent inhalation of irritating dust[5].

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers for waste collection. Crucial Step: Do not use metal containers. The residual acidity of the amine hydrochloride can corrode metal over time, leading to invisible structural weakening and eventual leaks[6].

Phase 2: Waste Segregation 3. Solid Waste: Collect unreacted powder, contaminated weighing paper, and pipette tips in a designated solid hazardous waste container. 4. Aqueous Liquid Waste: If the linker is dissolved in aqueous buffers (common in bioconjugation), collect in an aqueous waste carboy. Self-Validation: Check the pH of the waste stream using pH strips before capping. Ensure it is between pH 5 and 9 to prevent mobilizing heavy metals if co-disposed with other lab waste. 5. Organic Liquid Waste: If used in organic synthesis (e.g., dissolved in DMF or DMSO), route to the organic waste stream. You must designate this as a halogenated stream due to the chloride ion, unless your specific EHS department calculates the halogen percentage as negligible based on concentration.

Phase 3: Labeling and Storage 6. Immediate Labeling: Attach an EHS-approved hazardous waste tag the moment the first drop or grain of waste enters the container. Write out the full chemical name: "3-(prop-2-yn-1-yloxy)propan-1-amine hydrochloride." Do not use abbreviations like "Alkyne-amine HCl" as this violates EPA/RCRA labeling standards. 7. Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA. Ensure the container sits within secondary containment (e.g., a polypropylene tray) to capture catastrophic structural failures. Keep strictly segregated from oxidizing waste[3].

Phase 4: Decontamination and EHS Handoff 8. Spill Response (Solid): In the event of a dry spill, do not sweep, as this generates hazardous aerosols. Gently cover the powder with damp paper towels to suppress dust, carefully scoop the material into a solid waste container, and wash the area thoroughly with soap and water[5]. 9. EHS Pickup: Submit a waste pickup request to your institutional EHS department before the container reaches 90% capacity or the 90-day regulatory limit expires.

References

  • AxisPharm. "Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers." AxisPharm. Available at:[Link]

  • University of California, San Diego (UCSD). "How to Store and Dispose of Extremely Hazardous Chemical Waste." Environment, Health & Safety. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.